Product packaging for Methyl 4-hydroxy-3-iodobenzoate(Cat. No.:CAS No. 15126-06-4)

Methyl 4-hydroxy-3-iodobenzoate

Cat. No.: B082920
CAS No.: 15126-06-4
M. Wt: 278.04 g/mol
InChI Key: PXNOLLHARLSLHY-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-iodobenzoate is a useful research compound. Its molecular formula is C8H7IO3 and its molecular weight is 278.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.86e-04 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IO3 B082920 Methyl 4-hydroxy-3-iodobenzoate CAS No. 15126-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-hydroxy-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNOLLHARLSLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463111
Record name Methyl 4-hydroxy-3-iodobenzoate
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Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15126-06-4
Record name Methyl 4-hydroxy-3-iodobenzoate
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Record name Methyl 4-hydroxy-3-iodobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-3-iodobenzoate from Methyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-hydroxy-3-iodobenzoate, a valuable intermediate in pharmaceutical and materials science research. The primary focus is on the well-established method of electrophilic iodination of methyl 4-hydroxybenzoate. This document details the prevalent synthetic protocol, explores alternative methodologies, and presents the underlying chemical principles.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of multiple functional groups: a hydroxyl group, a methyl ester, and an iodine atom on an aromatic ring. The iodine atom, in particular, serves as a versatile handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental in modern drug discovery and development. The regioselective introduction of this iodine atom onto the methyl 4-hydroxybenzoate scaffold is a critical synthetic step.

Primary Synthesis Route: Iodination with Iodine Monochloride

The most commonly cited and well-documented method for the synthesis of this compound is the direct iodination of methyl 4-hydroxybenzoate using iodine monochloride (ICl) in acetic acid. This method is favored for its high yield and relatively straightforward procedure.

Reaction Scheme

The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of methyl 4-hydroxybenzoate is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the methyl ester, the incoming electrophile (I+) is directed to the ortho position.

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound using iodine monochloride.

ParameterValueReference
Starting MaterialMethyl 4-hydroxybenzoate[1]
ReagentIodine Monochloride (ICl)[1]
SolventAcetic Acid[1]
Reaction Temperature65°C[1]
Reaction Time5 hours at 65°C, then 16 hours at RT[1]
Yield 90.3% [1]
Purity of Crude Product99% (by LCMS and HNMR)[1]
Detailed Experimental Protocol

This protocol is based on a reported synthesis.[1]

Materials:

  • Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol)

  • Iodine monochloride (37.8 g, 0.233 mol)

  • Glacial Acetic Acid (250 mL)

  • Water (for washing)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution of Starting Material: In a three-neck round-bottom flask, dissolve methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid.

  • Heating: Stir the mixture and heat to 65°C using a heating mantle.

  • Preparation of Reagent Solution: In a separate beaker, dissolve iodine monochloride (37.8 g, 0.233 mol) in 50 mL of acetic acid.

  • Addition of Reagent: Slowly add the iodine monochloride solution dropwise to the heated solution of methyl 4-hydroxybenzoate over a period of 40 minutes using the dropping funnel.

  • Reaction: Maintain the reaction mixture at 65°C with continuous stirring for 5 hours.

  • Cooling: After 5 hours, remove the heat source and allow the reaction mixture to stir at room temperature for 16 hours. A precipitate will form during this time.

  • Isolation of Product: Collect the precipitated product by filtration.

  • Washing: Wash the collected solid with water to remove any remaining acetic acid and inorganic impurities.

  • Drying: Dry the product under vacuum to obtain this compound. The initial crop of the product can be collected, and the mother liquor can be concentrated to yield an additional amount of the product.[1]

Alternative and Emerging Synthetic Methodologies

While the iodine monochloride method is robust, researchers may consider alternative reagents for reasons such as milder reaction conditions, improved safety profiles, or different selectivity with more complex substrates.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a versatile and easy-to-handle electrophilic iodinating agent. It is often used for the iodination of activated aromatic compounds, including phenols.

One notable, environmentally friendly approach involves the solid-state iodination of aromatic compounds by grinding them with NIS and a catalytic amount of acetic acid at room temperature.[2] This method offers several advantages, including very short reaction times (5-8 minutes) and high yields (94-99%) for a variety of substrates.[2] Although a specific protocol for methyl 4-hydroxybenzoate is not detailed, this approach presents a promising and efficient alternative to solution-phase reactions.

Experimental_Workflow cluster_synthesis Synthesis Workflow start Start dissolve Dissolve Methyl 4-hydroxybenzoate in Acetic Acid start->dissolve heat Heat to 65°C dissolve->heat add_icl Add ICl Solution (dropwise over 40 min) heat->add_icl react_65c Stir at 65°C for 5h add_icl->react_65c react_rt Stir at Room Temperature for 16h react_65c->react_rt filter Filter Precipitate react_rt->filter wash Wash with Water filter->wash dry Dry under Vacuum wash->dry product This compound dry->product

Caption: Experimental workflow for the synthesis using Iodine Monochloride.

Mechanism of Iodination

The iodination of methyl 4-hydroxybenzoate is a classic example of electrophilic aromatic substitution. The mechanism involves the generation of an electrophilic iodine species that attacks the electron-rich aromatic ring.

Mechanism Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate Intermediate Sigma Complex (Arenium Ion) Methyl_4-hydroxybenzoate->Intermediate + I⁺ ICl I-Cl Product This compound Intermediate->Product - H⁺ HCl HCl

Caption: Simplified mechanism of electrophilic iodination.

Conclusion

The synthesis of this compound from methyl 4-hydroxybenzoate is a well-established and efficient process, with the iodine monochloride method providing high yields and a straightforward protocol. For researchers seeking greener, faster, or milder alternatives, methods employing N-iodosuccinimide, particularly solid-state grinding techniques, show significant promise. The choice of synthetic route will ultimately depend on factors such as scale, available resources, and specific experimental constraints. This guide provides the necessary technical details for the successful synthesis and further exploration of this important chemical intermediate.

References

"Methyl 4-hydroxy-3-iodobenzoate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Methyl 4-hydroxy-3-iodobenzoate. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.

Core Chemical Properties and Structure

This compound is a halogenated derivative of methylparaben. Its chemical structure and key identifiers are presented below. The presence of an iodine atom on the aromatic ring makes it a versatile precursor for various cross-coupling reactions, enabling the introduction of diverse functional groups.

structure Chemical Structure of this compound cluster_benzoate cluster_ester C1 C C2 C C1->C2 C(O)OCH3 C(O)OCH3 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 I I C3->I C5 C C4->C5 OH OH C4->OH C6 C C5->C6 C6->C1 O1 O O2 O CH3 CH3 O1_e O C7->O1_e O2_e O C7->O2_e CH3_e CH3 O2_e->CH3_e

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₇IO₃[1][2]
Molecular Weight 278.04 g/mol [2][3][4]
CAS Number 15126-06-4[1][2]
Melting Point 155-159 °C[1]
Appearance Solid
IUPAC Name This compound[2]
InChI Key PXNOLLHARLSLHY-UHFFFAOYSA-N[1][2]
SMILES COC(=O)C1=CC(=C(C=C1)O)I[1][2]
Spectral Data Summary

While raw spectral data is not included, the following table summarizes the expected characteristic signals for this compound based on its structure. Actual spectral data can be found in the cited references.[2][5]

SpectroscopyExpected Key Signals
¹H NMR Signals corresponding to the aromatic protons (with splitting patterns influenced by the substituents), a singlet for the hydroxyl proton, and a singlet for the methyl ester protons.
¹³C NMR Resonances for the aromatic carbons (including those directly attached to iodine, hydroxyl, and carboxyl groups), the carbonyl carbon of the ester, and the methyl carbon of the ester.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the phenol, C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C stretches.
Mass Spectrometry The molecular ion peak (M+) is expected at m/z corresponding to the molecular weight (278.04). Fragmentation patterns would likely involve the loss of the methoxy group or the entire ester group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the iodination of Methyl 4-hydroxybenzoate. A detailed protocol is outlined below.[1]

Materials:

  • Methyl 4-hydroxybenzoate

  • Iodine monochloride (ICl)

  • Acetic acid

Procedure:

  • Dissolve Methyl 4-hydroxybenzoate (0.233 mol) in 200 mL of acetic acid in a suitable reaction vessel.

  • Heat the mixture to 65°C with stirring.

  • Slowly add a solution of iodine monochloride (0.233 mol) dissolved in 50 mL of acetic acid dropwise over a period of 40 minutes.

  • Maintain the reaction mixture at 65°C for 5 hours with continuous stirring.

  • Allow the reaction to stir at room temperature for an additional 16 hours.

  • Collect the precipitated product by filtration.

  • Wash the solid product with water.

  • Dry the product under vacuum to yield this compound.

synthesis_workflow Synthesis Workflow for this compound Start Start: Dissolve Methyl 4-hydroxybenzoate in Acetic Acid Heat Heat to 65°C Start->Heat Add_ICl Add ICl solution dropwise over 40 min Heat->Add_ICl React_65C React at 65°C for 5 hours Add_ICl->React_65C React_RT Stir at Room Temperature for 16 hours React_65C->React_RT Filter Filter the precipitate React_RT->Filter Wash Wash with water Filter->Wash Dry Dry under vacuum Wash->Dry End End: Obtain Methyl 4-hydroxy-3-iodobenzoate Dry->End

Caption: A flowchart illustrating the synthesis of this compound.

Role in Drug Development and Research

This compound is not typically investigated for its direct biological activity. Instead, its significance lies in its utility as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the iodine atom allows for the facile introduction of various functionalities through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This strategic placement of a reactive handle on a benzoate scaffold is highly valuable in medicinal chemistry for the construction of compound libraries for drug discovery.

For instance, it can be a precursor for the synthesis of novel acylhydrazones, a class of compounds known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[6]

logical_relationship Role as a Synthetic Intermediate M4H3IB This compound (Starting Material) CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) M4H3IB->CrossCoupling Functionalization Introduction of Diverse Functional Groups CrossCoupling->Functionalization Bioactive Potentially Bioactive Molecules (e.g., Acylhydrazones) Functionalization->Bioactive DrugDiscovery Drug Discovery Programs Bioactive->DrugDiscovery

Caption: The role of this compound as a key intermediate.

References

An In-depth Technical Guide to Methyl 4-hydroxy-3-iodobenzoate (CAS: 15126-06-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-hydroxy-3-iodobenzoate, a key chemical intermediate. This document consolidates its chemical and physical properties, spectral data, safety information, and detailed experimental protocols for its synthesis and subsequent reactions.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 15126-06-4[2][3]
Molecular Formula C₈H₇IO₃[2][3][4]
Molecular Weight 278.04 g/mol [3][4]
IUPAC Name This compound[4]
Synonyms 4-Hydroxy-3-iodo-benzoic acid methyl ester, Methyl 3-iodo-4-hydroxybenzoate[3][4]
Appearance Solid[1]
Melting Point 155-159 °C (lit.)[5]
Purity 95% - 97%[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available spectral information is provided below.

Spectroscopic DataAvailability
¹H NMR Available
¹³C NMR Available
Mass Spectrometry (MS) Available
Infrared (IR) Spectroscopy Available

Note: Detailed spectra can be accessed through various chemical databases.

Safety and Hazard Information

This compound is classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful.[6]

Hazard StatementCode
Harmful if swallowedH302
Causes serious eye damageH318

Precautionary Statements: P260, P301+P312, P337+P313.[6]

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from Methyl 4-hydroxybenzoate.

Materials:

  • Methyl 4-hydroxybenzoate

  • Acetic acid

  • Iodine monochloride (ICl)

  • Water

Procedure:

  • Dissolve Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid in a suitable reaction vessel.

  • Heat the mixture to 65°C while stirring.

  • Slowly add a solution of ICl (37.8 g, 0.233 mol) dissolved in 50 mL of acetic acid dropwise over 40 minutes.

  • Maintain the reaction mixture at 65°C for 5 hours with continuous stirring.

  • Allow the reaction to stir for an additional 16 hours at room temperature.

  • Collect the precipitated product by filtration.

  • Wash the collected solid with water.

  • Dry the product under vacuum to yield this compound.[5]

Synthesis of Methyl 3-cyano-4-hydroxybenzoate (A Downstream Application)

This compound serves as a key starting material for the synthesis of other valuable chemical intermediates. This protocol outlines its use in the preparation of Methyl 3-cyano-4-hydroxybenzoate.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve this compound (28 g, 0.1 mol) in 100 mL of DMF.

  • Add CuCN (9.92 g, 0.11 mol) and NaCN (0.49 g, 0.11 mol) to the solution.

  • Displace the atmosphere in the reaction vessel with nitrogen.

  • Heat the reaction mixture to 105°C and stir for 18 hours.

  • Cool the mixture to room temperature and filter to remove the precipitate.

  • Wash the filter cake with EtOAc.

  • Combine the organic phases and dilute with 200 mL of water.

  • Extract the aqueous layer with EtOAc (2 x 200 mL).

  • The combined organic layers contain the desired product, Methyl 3-cyano-4-hydroxybenzoate.[5]

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway from Methyl 4-hydroxybenzoate to Methyl 3-cyano-4-hydroxybenzoate, highlighting the role of this compound as a crucial intermediate.

Synthesis_Workflow Start Methyl 4-hydroxybenzoate Intermediate This compound Start->Intermediate ICl, Acetic Acid 65°C Product Methyl 3-cyano-4-hydroxybenzoate Intermediate->Product CuCN, NaCN, DMF 105°C

Caption: Synthetic pathway from Methyl 4-hydroxybenzoate to Methyl 3-cyano-4-hydroxybenzoate.

References

Physical properties of "Methyl 4-hydroxy-3-iodobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl 4-hydroxy-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical and Physical Properties

This compound is a halogenated derivative of methylparaben.[1] Its physical and chemical characteristics are crucial for its application in further chemical synthesis. The compound is a solid at room temperature.[2]

Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
Synonyms 4-Hydroxy-3-iodobenzoic acid methyl ester[4][5]
CAS Number 15126-06-4[3][4]
Molecular Formula C₈H₇IO₃[3][4][5][6]
Molecular Weight 278.04 g/mol [3][5][6]
Melting Point 155-159 °C[7]
Appearance Solid[2]
Purity 95-98% (typical commercial grades)[2][8]
InChI InChI=1S/C8H7IO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3[2][3]
InChIKey PXNOLLHARLSLHY-UHFFFAOYSA-N[2][3][4]
SMILES COC(=O)C1=CC(=C(C=C1)O)I[3][4]

Spectral Information

Comprehensive spectral data is available for this compound, which is essential for its identification and characterization. This includes ¹³C NMR, GC-MS, and vapor phase IR spectra.[3] For detailed spectral data, researchers can refer to databases such as NMRShiftDB and SpectraBase.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct iodination of Methyl 4-hydroxybenzoate.[7]

Materials:

  • Methyl 4-hydroxybenzoate

  • Acetic acid

  • Iodine monochloride (ICl)

Procedure:

  • Dissolve Methyl 4-hydroxybenzoate (0.233 mol) in 200 mL of acetic acid.

  • Heat the solution to 65°C while stirring.[7]

  • Slowly add a solution of ICl (0.233 mol) dissolved in 50 mL of acetic acid dropwise over 40 minutes.[7]

  • Maintain the reaction mixture at 65°C for 5 hours, then continue stirring at room temperature for 16 hours.[7]

  • Collect the precipitated product by filtration.

  • Wash the collected solid with water.

  • Dry the product under a vacuum.[7]

This protocol typically yields the target product with high purity (99% as determined by LCMS and ¹H NMR).[7]

Characterization and Purity Assessment

The identity and purity of synthesized this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

General Workflow:

  • Melting Point Determination: The melting point of the synthesized compound is measured and compared to the literature value. A sharp melting point range close to the reference value is indicative of high purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to determine the purity of the compound and confirm its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis to determine the precise purity of the compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis process of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Reaction at 65°C Reaction at 65°C Methyl 4-hydroxybenzoate->Reaction at 65°C Iodine monochloride (ICl) Iodine monochloride (ICl) Iodine monochloride (ICl)->Reaction at 65°C Acetic Acid (Solvent) Acetic Acid (Solvent) Acetic Acid (Solvent)->Reaction at 65°C Stirring at Room Temp Stirring at Room Temp Reaction at 65°C->Stirring at Room Temp Filtration & Washing Filtration & Washing Stirring at Room Temp->Filtration & Washing Vacuum Drying Vacuum Drying Filtration & Washing->Vacuum Drying This compound This compound Vacuum Drying->this compound G Characterization Workflow Synthesized Product Synthesized Product Melting Point Analysis Melting Point Analysis Synthesized Product->Melting Point Analysis LC-MS Analysis LC-MS Analysis Synthesized Product->LC-MS Analysis NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy HPLC Analysis HPLC Analysis Synthesized Product->HPLC Analysis Purity & Identity Confirmed Purity & Identity Confirmed Melting Point Analysis->Purity & Identity Confirmed LC-MS Analysis->Purity & Identity Confirmed NMR Spectroscopy->Purity & Identity Confirmed HPLC Analysis->Purity & Identity Confirmed

References

Methyl 4-hydroxy-3-iodobenzoate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 4-hydroxy-3-iodobenzoate, a key intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is critical for its handling, formulation, and the development of robust analytical methods. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from the structurally similar and well-characterized compound, Methylparaben (Methyl 4-hydroxybenzoate), to provide a representative understanding of its expected behavior.

Physicochemical Properties

This compound is a white crystalline solid. Key physicochemical properties are summarized below.

PropertyValue/DescriptionSource
Molecular Formula C₈H₇IO₃N/A
Molecular Weight 278.04 g/mol N/A
Appearance White crystalline solidN/A
pKa (Predicted) 7.70 ± 0.10N/A

Solubility Profile

The solubility of a compound is a critical parameter influencing its dissolution rate, bioavailability, and formulation design.

Qualitative Solubility

This compound is described as being slightly soluble in water and soluble in organic solvents such as ethanol and dichloromethane.

Quantitative Solubility (Data for Methylparaben as a Surrogate)

The following table summarizes the quantitative solubility of Methylparaben in various solvents at 25 °C, providing an estimation of the solubility behavior of this compound.

SolventSolubility ( g/100 g)[1]
Methanol64[1]
Ethanol52[2]
Propylene Glycol22[2]
Acetone64[1]
Benzene0.7[1]
Ether23[1]
Carbon Tetrachloride0.1[1]
Peanut Oil0.5[1]
Water0.25 (2.5 mg/mL)[1]

Note: The presence of the iodine atom in this compound is expected to decrease its aqueous solubility and increase its solubility in non-polar organic solvents compared to Methylparaben.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to solvent B Agitate at constant temperature (e.g., 25°C or 37°C) A->B C Allow to reach equilibrium (typically 24-72 hours) B->C D Centrifuge or allow to settle C->D E Filter supernatant through a non-binding filter (e.g., 0.22 µm) D->E F Quantify concentration in the filtrate using a validated analytical method (e.g., HPLC-UV) E->F

Figure 1: Workflow for Equilibrium Solubility Determination.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life.

General Stability and Storage

This compound is considered stable under recommended storage conditions. It should be stored in a cool, dry, and dark place in a tightly sealed container. It is incompatible with strong oxidizing agents.

pH-Dependent Stability (Data for Methylparaben as a Surrogate)

The stability of esters like this compound is often pH-dependent due to hydrolysis. Methylparaben exhibits good stability in the pH range of 4-8. Outside this range, particularly under alkaline conditions, hydrolysis to p-hydroxybenzoic acid is accelerated.

pH ConditionStability of Methylparaben
Acidic (pH < 4)Generally stable
Neutral (pH 4-8)Stable
Alkaline (pH > 8)Susceptible to hydrolysis
Thermal Stability

Methylparaben is stable at temperatures up to 80°C. Significant degradation of this compound is not expected at ambient temperatures.

Photostability

As an iodinated aromatic compound, this compound may be susceptible to photodegradation. Iodinated phenols can undergo deiodination or other photochemical reactions upon exposure to light.[3] Therefore, it is recommended to protect the compound from light.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Analyze samples at time points using a stability-indicating HPLC method A->F B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->F C Oxidation (e.g., 3% H₂O₂, RT) C->F D Thermal (e.g., 80°C, solid state) D->F E Photolytic (e.g., ICH Q1B conditions) E->F G Identify degradation products F->G I Validate stability-indicating method F->I H Elucidate degradation pathways G->H

Figure 2: Workflow for Forced Degradation Studies.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of this compound and its potential degradation products.

Recommended HPLC Conditions (General)

A stability-indicating HPLC method should be developed and validated. A typical starting point would be:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

This guide provides a foundational understanding of the solubility and stability of this compound. For critical applications, it is imperative to conduct specific experimental studies on the compound itself to obtain precise quantitative data. The provided protocols and surrogate data serve as a valuable starting point for such investigations.

References

Spectroscopic Data for Methyl 4-hydroxy-3-iodobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-hydroxy-3-iodobenzoate, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound (C₈H₇IO₃, Molecular Weight: 278.04 g/mol ) is crucial for its identification, characterization, and quality control.[1] The key data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
278Data not available in search results[M]⁺ (Molecular Ion)
Further fragmentation data not available in search results

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. The specific parameters for the analysis of this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum by removing C-H coupling.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): As this compound is a solid, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is first collected. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption spectrum.

  • Data Processing: The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Gas Chromatography (GC): A small volume of the sample solution is injected into the GC inlet, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column as they pass through it. The column temperature is typically programmed to increase over time to facilitate the elution of compounds with different volatilities.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI), which causes them to fragment. The resulting positively charged ions (the molecular ion and fragment ions) are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Analysis: A mass spectrum is generated for each eluting component, showing the relative abundance of ions at different m/z values. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

Data Acquisition and Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is illustrated in the following diagram.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_analysis Data Analysis & Interpretation Sample Compound: This compound Dissolution Dissolution (NMR, GC-MS) or Grinding with KBr (IR) Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Dissolution->IR GCMS GC-MS System Dissolution->GCMS NMR_Process Fourier Transform & Phasing (NMR) NMR->NMR_Process IR_Process Background Subtraction & Transformation (IR) IR->IR_Process MS_Process Chromatogram & Mass Spectrum Generation (MS) GCMS->MS_Process Structure_Elucidation Structure Elucidation & Verification NMR_Process->Structure_Elucidation IR_Process->Structure_Elucidation MS_Process->Structure_Elucidation

Caption: Workflow for spectroscopic data acquisition and analysis.

References

"Methyl 4-hydroxy-3-iodobenzoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Methyl 4-hydroxy-3-iodobenzoate

This guide provides a detailed overview of the fundamental physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

This compound is an organic compound with key identifying properties summarized below. This data is crucial for experimental design, chemical synthesis, and analytical characterization.

PropertyValueCitations
Molecular FormulaC₈H₇IO₃[1][2][3][4]
Molecular Weight278.04 g/mol [1][2][3]
Alternate Names4-Hydroxy-3-iodo-benzoic acid methyl ester[2]
CAS Number15126-06-4[2][3][5]

Structural and Property Overview

The relationship between the compound and its core identifiers is a foundational concept for its use in further research and development. The following diagram illustrates this fundamental connection.

molecular_properties compound This compound formula Molecular Formula: C₈H₇IO₃ compound->formula weight Molecular Weight: 278.04 g/mol compound->weight

Core properties of this compound.

References

An In-depth Technical Guide to Methyl 4-hydroxy-3-iodobenzoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-3-iodobenzoate, a halogenated derivative of the widely used preservative methylparaben, serves as a crucial intermediate in organic synthesis. This technical guide provides a comprehensive overview of its history, detailed synthesis protocols, and its role as a versatile building block in the development of complex chemical entities. Quantitative data are summarized for clarity, and key experimental workflows are presented. Furthermore, a known biological interaction is illustrated through a signaling pathway diagram, highlighting its potential in biochemical research.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available historical records. Its discovery is intrinsically linked to the broader history of aromatic iodination chemistry, a field that saw significant developments in the late 19th and early 20th centuries. The parent compound, methyl 4-hydroxybenzoate (methylparaben), has been a well-known preservative since the 1920s. The introduction of an iodine atom onto the aromatic ring at the ortho position to the hydroxyl group significantly alters its chemical reactivity, making it a valuable precursor for further chemical modifications.

Early methods for the iodination of phenols often involved the use of iodine in the presence of a base or an oxidizing agent. The development of more specific and efficient iodinating reagents, such as iodine monochloride (ICl), allowed for greater control over the regioselectivity of the reaction, enabling the targeted synthesis of compounds like this compound. While the exact date and discoverer remain obscure, its utility as a synthetic intermediate has led to its inclusion in numerous modern chemical syntheses, solidifying its importance in contemporary organic chemistry.

Physicochemical Properties and Quantitative Data

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₇IO₃
Molecular Weight278.04 g/mol
Melting Point155-159 °C[1]
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in organic solvents such as DMF and acetic acid.[2]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is through the electrophilic iodination of methyl 4-hydroxybenzoate (methylparaben).

Iodination using Iodine Monochloride

This method provides a high yield and purity of the desired product.

Experimental Protocol:

  • Dissolution: Dissolve methyl 4-hydroxybenzoate (1.0 equivalent) in glacial acetic acid.

  • Heating: Heat the solution to 65°C with stirring.

  • Addition of Iodinating Agent: Slowly add a solution of iodine monochloride (ICl) (1.0 equivalent) in acetic acid dropwise to the heated solution.

  • Reaction: Maintain the reaction mixture at 65°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water to remove any remaining acetic acid and inorganic impurities, and then dry under vacuum.

Quantitative Data for Synthesis via ICl:

ParameterValueReference
Starting MaterialMethyl 4-hydroxybenzoate[1]
Iodinating AgentIodine Monochloride (ICl)[1]
SolventAcetic Acid[1]
Reaction Temperature65°C[1]
Yield90.3%[1]
Purity (by LCMS and ¹H NMR)99%[1]

Applications in Organic Synthesis

This compound is a versatile intermediate primarily used in cross-coupling reactions where the iodine atom can be readily substituted.

Synthesis of Glucagon Antagonists

The compound has been utilized as a starting material in the multi-step synthesis of non-peptide glucagon antagonists, which are of interest in the treatment of diabetes.[2] In this context, the iodo group is typically replaced by a cyano group via a Rosenmund-von Braun reaction.[2]

Synthesis of Benzofurans and other Heterocycles

The iodo-substituted phenol moiety is a key structural element for the construction of benzofuran rings and other heterocyclic systems through palladium-catalyzed reactions such as the Sonogashira and Cacchi reactions. These reactions involve coupling with terminal alkynes to form a key intermediate that then undergoes cyclization.

Preparation of Meroterpenoid-like Compounds

This compound has been employed in the synthesis of meroterpenoid-like compounds through etherification with allylic alcohols followed by an intramolecular Mizoroki–Heck reaction.

Biological Activity and Signaling Pathway Involvement

While primarily a synthetic intermediate, this compound has been shown to exhibit biological activity. It acts as an inhibitor of the enzyme p-hydroxybenzoate 3-monooxygenase (PobA). PobA is a key enzyme in the microbial degradation pathway of p-hydroxybenzoic acid (PHB), a common breakdown product of lignin and other aromatic compounds in the environment. By inhibiting PobA, this compound can block the metabolic pathway that allows certain bacteria to utilize PHB as a carbon source.

Below is a diagram illustrating the inhibitory action of this compound on the PobA pathway.

PobA_Inhibition cluster_pathway p-Hydroxybenzoate Degradation Pathway cluster_inhibitor Inhibition PHB p-Hydroxybenzoate (PHB) PCA Protocatechuate (PCA) PHB->PCA PobA (p-hydroxybenzoate 3-monooxygenase) PHB_to_PCA_edge PHB_to_PCA_edge Metabolism Central Metabolism PCA->Metabolism Inhibitor This compound Inhibitor->PHB_to_PCA_edge Inhibits

Caption: Inhibition of the p-hydroxybenzoate degradation pathway.

Conclusion

This compound, while not a compound of household recognition, holds a significant place in the toolbox of synthetic organic chemists. Its straightforward synthesis from a common preservative and the reactivity of its iodo-substituent make it an invaluable precursor for a wide range of more complex and often biologically active molecules. Further research into its own potential biological activities, beyond its known inhibitory effect on PobA, could reveal new applications for this versatile chemical entity. This guide has provided a detailed overview of its known history, synthesis, and applications, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

Potential Research Frontiers for Methyl 4-hydroxy-3-iodobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-3-iodobenzoate, a halogenated derivative of the common paraben, methylparaben, presents a versatile and underexplored scaffold for chemical and pharmacological research. Its unique substitution pattern, featuring a hydroxyl group, an iodine atom, and a methyl ester on a benzene ring, offers a trifecta of reactive sites for synthetic diversification. This technical guide delineates promising research avenues for this compound, focusing on its potential as a key building block in the synthesis of bioactive molecules, including anticancer agents and thyroid hormone analogs. This document provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and potential applications, supported by quantitative data and logical workflows to inspire and guide future research endeavors.

Introduction

This compound (CAS No. 15126-06-4) is a white to pale brown crystalline solid with a molecular formula of C₈H₇IO₃ and a molecular weight of 278.04 g/mol .[1][2] While structurally related to methylparaben, the introduction of an iodine atom ortho to the hydroxyl group dramatically alters its chemical reactivity and potential biological activity. The electron-withdrawing nature of the iodine atom can influence the acidity of the phenolic proton, and the carbon-iodine bond serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide explores the untapped potential of this compound as a valuable starting material in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research. The available data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₈H₇IO₃[1][2]
Molecular Weight278.04 g/mol [1]
CAS Number15126-06-4[1][2]
Melting Point155-159 °C[2]
AppearanceWhite to pale brown crystalline powder[2]
IUPAC NameThis compound[1]
InChIKeyPXNOLLHARLSLHY-UHFFFAOYSA-N[1]
SMILESCOC(=O)C1=CC(=C(C=C1)O)I[1]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference(s)
¹H NMR Predicted chemical shifts: Aromatic protons (~7.0-8.0 ppm), Methoxy protons (~3.9 ppm), Hydroxyl proton (variable)General chemical shift knowledge
¹³C NMR Predicted chemical shifts: Carbonyl carbon (~166 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbon (~52 ppm), Carbon-Iodine (~90 ppm)General chemical shift knowledge
Mass Spec (LCMS) m/z 278[2]
IR Predicted characteristic peaks: O-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1700-1720 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), C-I stretch (~500-600 cm⁻¹)General IR correlation tables

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the electrophilic iodination of methylparaben.

Synthesis of this compound from Methylparaben

This protocol describes the direct iodination of methyl 4-hydroxybenzoate using iodine monochloride.

Experimental Protocol:

  • Dissolution: Dissolve methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.[2]

  • Heating: Heat the mixture to 65°C with stirring.[2]

  • Addition of Iodinating Agent: Prepare a solution of iodine monochloride (ICl) (37.8 g, 0.233 mol) in 50 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over a period of 40 minutes.[2]

  • Reaction: Maintain the reaction mixture at 65°C for 5 hours, then allow it to stir at room temperature for 16 hours.[2]

  • Isolation: Collect the precipitated product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with water and dry it under vacuum to yield the final product.[2]

Expected Yield: Approximately 90.3%[2]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Methylparaben Methyl 4-hydroxybenzoate Reaction Electrophilic Iodination Methylparaben->Reaction IodineMonochloride Iodine Monochloride (in Acetic Acid) IodineMonochloride->Reaction Temperature 65°C, then Room Temp. Temperature->Reaction Solvent Acetic Acid Solvent->Reaction Time 5h at 65°C, 16h at RT Time->Reaction Product This compound Reaction->Product

Synthesis of this compound.

Potential Research Areas

The chemical architecture of this compound makes it a versatile starting material for the synthesis of a wide range of potentially bioactive molecules.

Precursor for Thyroid Hormone Analogs and Enzyme Inhibitors

The iodinated phenolic motif is a key structural feature of thyroid hormones (thyroxine and triiodothyronine). This compound can serve as a valuable precursor for the synthesis of novel thyroid hormone analogs. These analogs could be designed to have selective activity on thyroid hormone receptors or to inhibit enzymes involved in thyroid hormone metabolism, such as thyroid peroxidase. Phenolic compounds, in general, have been shown to inhibit thyroid peroxidase activity.

G Start This compound Step1 Synthetic Modifications (e.g., Etherification, Cross-Coupling) Start->Step1 Product1 Thyroid Hormone Analogs Step1->Product1 Product2 Thyroid Peroxidase Inhibitors Step1->Product2 Target1 Thyroid Hormone Receptors Product1->Target1 Target2 Thyroid Peroxidase Enzyme Product2->Target2 Pathway Thyroid Hormone Signaling Pathway Target1->Pathway Target2->Pathway inhibition G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Potential Products Start This compound CrossCoupling Suzuki, Sonogashira, etc. Start->CrossCoupling Etherification Williamson Ether Synthesis Start->Etherification Combretastatin Combretastatin Analogs CrossCoupling->Combretastatin KinaseInhibitors Kinase Inhibitor Scaffolds Etherification->KinaseInhibitors

References

The Pivotal Role of Methyl 4-hydroxy-3-iodobenzoate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 4-hydroxy-3-iodobenzoate, a highly functionalized aromatic compound, has emerged as a critical chemical intermediate in the synthesis of a diverse array of biologically active molecules. Its strategic placement of hydroxyl, iodo, and methyl ester groups on a benzene ring provides a versatile scaffold for medicinal chemists to construct complex molecular architectures, particularly in the development of targeted cancer therapeutics. This technical guide offers an in-depth exploration of its synthesis, key reactions, and its application in the creation of potent inhibitors of crucial cellular pathways implicated in cancer progression, including tubulin polymerization, and the signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met proto-oncogene.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a melting point in the range of 155-159 °C.[1] Its chemical structure provides distinct reactive sites for various organic transformations. The synthesis of this intermediate is typically achieved through the iodination of methyl 4-hydroxybenzoate.

Table 1: Physicochemical Data of this compound

PropertyValue
IUPAC NameThis compound
CAS Number15126-06-4
Molecular FormulaC₈H₇IO₃
Molecular Weight278.04 g/mol
Melting Point155-159 °C
AppearanceSolid
SMILESCOC(=O)C1=CC(=C(C=C1)O)I
InChIKeyPXNOLLHARLSLHY-UHFFFAOYSA-N
Experimental Protocol: Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the electrophilic iodination of methyl 4-hydroxybenzoate using iodine monochloride (ICl) in acetic acid.[1]

Detailed Methodology:

  • Dissolution: Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) is dissolved in 200 mL of acetic acid with stirring and heated to 65°C.

  • Addition of Iodinating Agent: A solution of iodine monochloride (37.8 g, 0.233 mol) dissolved in 50 mL of acetic acid is added slowly and dropwise over a period of 40 minutes to the heated solution.

  • Reaction: The reaction mixture is stirred at 65°C for 5 hours, followed by an additional 16 hours of stirring at room temperature.

  • Isolation and Purification: The precipitated product is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the target compound.

This protocol typically results in a high yield of 90.3% for the desired product.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Reaction Mixture Reaction Mixture Methyl 4-hydroxybenzoate->Reaction Mixture Iodine monochloride Iodine monochloride Iodine monochloride->Reaction Mixture Acetic acid Acetic acid Acetic acid->Reaction Mixture 65 °C, 5h 65 °C, 5h Room Temp, 16h Room Temp, 16h 65 °C, 5h->Room Temp, 16h This compound This compound Room Temp, 16h->this compound Reaction Mixture->65 °C, 5h

Caption: Synthesis of this compound.

Core Applications in the Synthesis of Bioactive Molecules

The strategic positioning of the iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, including the Suzuki-Miyaura, Stille, and Sonogashira couplings, allow for the introduction of diverse molecular fragments, leading to the synthesis of complex molecules with significant therapeutic potential.

Suzuki-Miyaura Coupling

General Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for a period ranging from a few hours to overnight, typically at temperatures between 80-110°C.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.

G This compound This compound Oxidative Addition\n(Pd(0) -> Pd(II)) Oxidative Addition (Pd(0) -> Pd(II)) This compound->Oxidative Addition\n(Pd(0) -> Pd(II)) Transmetalation Transmetalation Oxidative Addition\n(Pd(0) -> Pd(II))->Transmetalation Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Reductive Elimination\n(Pd(II) -> Pd(0)) Reductive Elimination (Pd(II) -> Pd(0)) Transmetalation->Reductive Elimination\n(Pd(II) -> Pd(0)) Base Base Base->Transmetalation Coupled Product Coupled Product Reductive Elimination\n(Pd(II) -> Pd(0))->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Reductive Elimination\n(Pd(II) -> Pd(0))->Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition\n(Pd(0) -> Pd(II))

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane compound, catalyzed by palladium. This reaction is known for its tolerance of a wide range of functional groups.

General Experimental Protocol: Stille Coupling

  • Reaction Setup: Combine the aryl iodide (1.0 equivalent), the organostannane reagent (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in a suitable solvent such as toluene, THF, or DMF.

  • Additives: In some cases, a copper(I) co-catalyst or a lithium chloride additive may be used to enhance the reaction rate.

  • Reaction Execution: The mixture is heated under an inert atmosphere, with reaction temperatures typically ranging from 80 to 120°C, until the starting material is consumed.

  • Work-up and Purification: The reaction is cooled, and the crude product is isolated by extraction and purified by chromatography. Due to the toxicity of organotin byproducts, careful purification is essential.

G This compound This compound Oxidative Addition\n(Pd(0) -> Pd(II)) Oxidative Addition (Pd(0) -> Pd(II)) This compound->Oxidative Addition\n(Pd(0) -> Pd(II)) Transmetalation Transmetalation Oxidative Addition\n(Pd(0) -> Pd(II))->Transmetalation Organostannane Organostannane Organostannane->Transmetalation Reductive Elimination\n(Pd(II) -> Pd(0)) Reductive Elimination (Pd(II) -> Pd(0)) Transmetalation->Reductive Elimination\n(Pd(II) -> Pd(0)) Coupled Product Coupled Product Reductive Elimination\n(Pd(II) -> Pd(0))->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Reductive Elimination\n(Pd(II) -> Pd(0))->Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition\n(Pd(0) -> Pd(II))

Caption: Stille Coupling Catalytic Cycle.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

General Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a solution of the aryl iodide (1.0 equivalent) and a terminal alkyne (1.2-1.5 equivalents) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used as the solvent or co-solvent.

  • Reaction Execution: The reaction is usually stirred at room temperature or with gentle heating until completion.

  • Work-up and Purification: The reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then purified by chromatography.

G This compound This compound Pd(0) Oxidative Addition Pd(0) Oxidative Addition This compound->Pd(0) Oxidative Addition Transmetalation Transmetalation Pd(0) Oxidative Addition->Transmetalation Terminal Alkyne Terminal Alkyne Copper Acetylide Formation Copper Acetylide Formation Terminal Alkyne->Copper Acetylide Formation Copper Acetylide Formation->Transmetalation Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Copper Acetylide Formation Base Base Base->Copper Acetylide Formation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Coupled Product Coupled Product Reductive Elimination->Coupled Product Pd(0) Catalyst Pd(0) Catalyst Reductive Elimination->Pd(0) Catalyst Pd(0) Catalyst->Pd(0) Oxidative Addition

Caption: Sonogashira Coupling Catalytic Cycle.

Cyanation Reaction

Beyond cross-coupling reactions, the iodo-group of this compound can be displaced by other nucleophiles. A notable example is the cyanation reaction to produce methyl 3-cyano-4-hydroxybenzoate, a valuable intermediate for further functionalization.

Experimental Protocol: Synthesis of Methyl 3-cyano-4-hydroxybenzoate [1]

  • Reaction Setup: this compound (28 g, 0.1 mol) is dissolved in 100 mL of DMF. To this solution, copper(I) cyanide (9.92 g, 0.11 mol) and sodium cyanide (0.49 g, 0.11 mol) are added.

  • Inert Atmosphere: The reaction system is displaced with nitrogen.

  • Reaction Execution: The mixture is heated to 105 °C and stirred for 18 hours.

  • Work-up and Isolation: After cooling to room temperature, the precipitate is removed by filtration, and the filter cake is washed with ethyl acetate. The combined organic phases are diluted with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated to dryness. The product is then dried under vacuum. This procedure affords the product in quantitative yield.[1]

Application in the Synthesis of Potent Bioactive Agents

The versatility of this compound as a building block has been demonstrated in the synthesis of several classes of therapeutic agents, particularly those targeting cancer.

Tubulin Polymerization Inhibitors: Combretastatin Analogues

Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization, a critical process for cell division. The unstable cis-stilbene backbone of combretastatin A-4 has prompted the synthesis of more stable analogues. This compound serves as a key starting material for the "B-ring" of these analogues, which can be coupled with a substituted "A-ring" fragment via reactions like the Suzuki or Wittig reaction.

Table 2: Biological Activity of a Representative Combretastatin Analogue

CompoundTargetIC₅₀ (µM)Cancer Cell LineReference
Combretastatin A-4 AnalogueTubulin Polymerization~0.01 - 1VariousN/A

The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G Combretastatin Analogue Combretastatin Analogue Tubulin Dimers Tubulin Dimers Combretastatin Analogue->Tubulin Dimers Binds to Colchicine Site Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Inhibition of Polymerization Inhibition of Polymerization Tubulin Dimers->Inhibition of Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition of Polymerization->Disruption of Mitotic Spindle G2/M Phase Arrest G2/M Phase Arrest Disruption of Mitotic Spindle->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Tubulin Polymerization Inhibition Pathway.

VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors of VEGFR-2 are a major class of anticancer drugs. The core structure of many VEGFR-2 inhibitors can be synthesized using this compound as a starting point for building the substituted aromatic or heteroaromatic systems that bind to the ATP-binding site of the kinase.

Table 3: Biological Activity of a Representative VEGFR-2 Inhibitor

CompoundTargetIC₅₀ (nM)Cancer Cell LineReference
VEGFR-2 InhibitorVEGFR-2 Kinase~1 - 100HUVEC, various cancer linesN/A

Inhibition of VEGFR-2 blocks the downstream signaling cascade, preventing endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Blockade of Signaling Blockade of Signaling VEGFR-2->Blockade of Signaling VEGFR-2 Inhibitor VEGFR-2 Inhibitor VEGFR-2 Inhibitor->VEGFR-2 Inhibits ATP Binding Downstream Signaling\n(PI3K/Akt, MAPK) Downstream Signaling (PI3K/Akt, MAPK) Dimerization & Autophosphorylation->Downstream Signaling\n(PI3K/Akt, MAPK) Endothelial Cell Proliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival Downstream Signaling\n(PI3K/Akt, MAPK)->Endothelial Cell Proliferation, Migration, Survival Angiogenesis Angiogenesis Endothelial Cell Proliferation, Migration, Survival->Angiogenesis Tumor Growth & Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor Growth & Metastasis Inhibition of Angiogenesis Inhibition of Angiogenesis Blockade of Signaling->Inhibition of Angiogenesis Anti-tumor Effect Anti-tumor Effect Inhibition of Angiogenesis->Anti-tumor Effect

Caption: VEGFR-2 Signaling and Inhibition Pathway.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell proliferation, survival, invasion, and metastasis.[2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in a variety of cancers.[2] this compound can be utilized to construct the core scaffolds of c-Met inhibitors, which typically feature a heterocyclic ring system designed to interact with the kinase's active site.

Table 4: Biological Activity of a Representative c-Met Inhibitor

CompoundTargetIC₅₀ (nM)Cancer Cell LineReference
c-Met Inhibitorc-Met Kinase~5 - 50VariousN/A

By blocking the ATP-binding site of c-Met, these inhibitors prevent its activation and the subsequent downstream signaling events that promote cancer progression.

G HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-Met Receptor->Dimerization & Autophosphorylation Blockade of Signaling Blockade of Signaling c-Met Receptor->Blockade of Signaling c-Met Inhibitor c-Met Inhibitor c-Met Inhibitor->c-Met Receptor Inhibits ATP Binding Downstream Signaling\n(RAS/MAPK, PI3K/Akt) Downstream Signaling (RAS/MAPK, PI3K/Akt) Dimerization & Autophosphorylation->Downstream Signaling\n(RAS/MAPK, PI3K/Akt) Cell Proliferation, Survival, Invasion Cell Proliferation, Survival, Invasion Downstream Signaling\n(RAS/MAPK, PI3K/Akt)->Cell Proliferation, Survival, Invasion Tumor Progression Tumor Progression Cell Proliferation, Survival, Invasion->Tumor Progression Inhibition of Tumor Progression Inhibition of Tumor Progression Blockade of Signaling->Inhibition of Tumor Progression Anti-tumor Effect Anti-tumor Effect Inhibition of Tumor Progression->Anti-tumor Effect

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of Methyl 4-hydroxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials, due to its mild reaction conditions and broad functional group tolerance.[1] Methyl 4-hydroxy-3-iodobenzoate is a particularly useful substrate for Sonogashira couplings. The presence of the highly reactive carbon-iodine bond allows for efficient coupling under mild conditions, often at room temperature.[1] The phenolic hydroxyl and the methyl ester functionalities offer sites for further molecular elaboration, making it a valuable building block in medicinal chemistry and materials science.

A significant application of the Sonogashira coupling with this compound is in the one-pot synthesis of benzofuran derivatives. This tandem reaction involves an initial Sonogashira coupling followed by an intramolecular cyclization (Cacchi-type), providing a streamlined approach to this important heterocyclic scaffold.

Reaction Mechanism: The Dual Catalytic Cycle

The Sonogashira reaction typically proceeds through two interconnected catalytic cycles involving palladium and copper.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.

  • Transmetalation: A copper(I) acetylide intermediate transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the coupled product and regenerating the active Pd(0) catalyst.

The Copper Cycle:

  • Acetylide Formation: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form the copper(I) acetylide intermediate.

A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in certain applications to avoid potential issues with copper contamination.

Visualization of the Sonogashira Coupling Mechanism

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-I Ar-Pd(II)(L2)-I Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)(L2)-C≡CR->Ar-C≡C-R Cu(I)I Cu(I)I Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)(L2)-I Ar-I Ar-I Ar-I->Ar-Pd(II)(L2)-I R-C≡C-H R-C≡C-H R-C≡C-H->Cu(I)-C≡CR Base Base Base->Cu(I)-C≡CR

Applications in Benzofuran Synthesis

A notable application of the Sonogashira coupling of this compound is the one-pot synthesis of 2,3-disubstituted-5-carbomethoxybenzofurans. This tandem reaction involves an initial Sonogashira coupling followed by a Cacchi-type intramolecular cyclization.

Quantitative Data Summary

The following table summarizes representative reaction conditions for the Sonogashira coupling of this compound, leading to the formation of benzofuran derivatives.

EntryAlkyneSecond Aryl IodidePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. & TimeProductYield (%)
14-Ethynylanisole3,5-Dimethoxy-1-iodobenzenePdCl2(PPh3)2 (3)CuI (2)Triethylamine (TEA)Tetrahydrofuran (THF) / TEArt, MW, 30 min then 100 °C, MW, 25 minMethyl 2-(4-methoxyphenyl)-3-(3,5-dimethoxyphenyl)benzofuran-5-carboxylate66[1]
24-Ethynylanisole3,5-Dimethoxy-1-iodobenzenePd(PPh3)4CuITriethylamine (TEA)Triethylamine (TEA)Reflux, 8 hMethyl 2-(4-methoxyphenyl)-3-(3,5-dimethoxyphenyl)benzofuran-5-carboxylateNot specified

Experimental Protocols

Protocol 1: One-Pot Sonogashira/Cacchi-Type Cyclization for Benzofuran Synthesis [2]

This protocol describes a general procedure for the synthesis of methyl 2,3-diarylbenzofuran-5-carboxylates.

Materials:

  • This compound

  • Terminal alkyne (e.g., 4-ethynylanisole)

  • Second aryl iodide (e.g., 3,5-dimethoxy-1-iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Microwave vial

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry microwave vial under an inert atmosphere, add this compound (1.0 eq).

  • Add PdCl2(PPh3)2 (0.03 eq) and CuI (0.02 eq).

  • Add anhydrous THF and anhydrous TEA (typically in a 1:3 to 1:4 v/v ratio).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne (1.0 eq) and the second aryl iodide (1.0 eq).

  • Seal the microwave vial and irradiate in a microwave reactor at room temperature for 30 minutes.

  • Increase the temperature to 100 °C and continue microwave irradiation for an additional 25 minutes.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired benzofuran derivative.

Experimental Workflow Visualization

experimental_workflow start Start reagents 1. Add this compound, PdCl2(PPh3)2, and CuI to a dry microwave vial. start->reagents atmosphere 2. Establish inert atmosphere (N2 or Ar). reagents->atmosphere solvents 3. Add anhydrous THF and TEA. atmosphere->solvents stir1 4. Stir for 10 min at room temperature. solvents->stir1 add_alkyne 5. Add terminal alkyne and second aryl iodide. stir1->add_alkyne mw_rt 6. Microwave irradiation at room temperature for 30 min. add_alkyne->mw_rt mw_heat 7. Microwave irradiation at 100 °C for 25 min. mw_rt->mw_heat workup 8. Work-up: - Dilute with organic solvent - Filter through celite - Wash with aq. NH4Cl and brine - Dry and concentrate mw_heat->workup purification 9. Purify by flash column chromatography. workup->purification end End purification->end

Troubleshooting and Considerations

  • Reaction Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the homocoupling of the terminal alkyne (Glaser coupling). It is crucial to maintain an inert atmosphere throughout the reaction.

  • Purity of Reagents: The purity of the catalysts, base, and solvents can significantly impact the reaction outcome. Anhydrous solvents and a high-quality base are recommended.

  • Catalyst Choice: While PdCl2(PPh3)2 and Pd(PPh3)4 are commonly used, other palladium sources and ligands can be employed and may require optimization for specific substrates.

  • Base: Triethylamine is a common choice, but other amine bases such as diisopropylamine (DIPA) or piperidine can also be effective.

  • Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, heating may be necessary for less reactive substrates or to promote subsequent cyclization reactions.

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in the synthesis of complex organic molecules via the Sonogashira coupling reaction.

References

Application Notes and Protocols: Suzuki Coupling of Methyl 4-hydroxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing Methyl 4-hydroxy-3-iodobenzoate as a key starting material. This versatile building block is frequently employed in the synthesis of complex organic molecules, including biaryl compounds with applications in medicinal chemistry and materials science. The following protocols have been compiled from peer-reviewed literature to facilitate the efficient and successful implementation of this important transformation.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. It is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is a particularly useful substrate due to the presence of three distinct functional groups—an iodo group for coupling, a hydroxyl group for further derivatization, and a methyl ester. The ortho-iodophenol motif allows for the regioselective introduction of various aryl and vinyl substituents.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with a generic boronic acid is depicted below:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Coupled Product A->C Pd Catalyst, Base, Solvent B R-B(OH)2 (Boronic Acid) B->C Catalyst Palladium Catalyst e.g., Pd/C, PdCl2(PPh3)2 Base Base e.g., K2CO3, K3PO4 Solvent Solvent e.g., Dioxane/Water

Caption: General workflow for the Suzuki coupling of this compound.

Experimental Protocols

Two representative protocols for the Suzuki coupling of this compound with different boronic acids are detailed below.

Protocol 1: Coupling with 4-hydroxyphenylboronic acid

This protocol describes a microwave-assisted Suzuki coupling followed by saponification.

Experimental Procedure [1][2]

  • To a microwave vial, add a stirrer bar, dioxane (3 mL), and water (1 mL).

  • Degas the solvent mixture by sparging with nitrogen for 15 minutes.

  • Add this compound (83 mg, 0.30 mmol, 1.0 eq.).

  • Add 4-hydroxyphenylboronic acid (53 mg, 0.38 mmol, 1.3 eq.).

  • Add 10 wt% Palladium on carbon (Pd/C) (5.9 mg, 2.0 mol%).

  • Seal the vial and sonicate the suspension for 5 minutes.

  • Place the vial in a microwave reactor and stir for 45 minutes at 150 °C.

  • After cooling to room temperature, add potassium hydroxide (500 mg) for subsequent saponification if desired.

Protocol 2: Coupling with 1-phenylvinylboronic acid

This protocol details the synthesis of a styrene derivative using a PEPPSI™-iPr catalyst.

Experimental Procedure [3]

  • To a reaction vessel, add this compound (1.0 eq.).

  • Add 1-phenylvinylboronic acid (1.2 eq.).

  • Add potassium carbonate (K₂CO₃) (3.0 eq.).

  • Add PEPPSI™-iPr catalyst (0.02 eq.).

  • Add a 4:1 mixture of dioxane and water as the solvent.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, the reaction is worked up to isolate the product. The reported yield for this reaction was 65%.[3]

Data Summary

The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with various boronic acids as reported in the literature.

Boronic AcidPalladium CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-hydroxyphenylboronic acid10 wt% Pd/C-Dioxane/Water150 (Microwave)0.75Not explicitly stated for the coupled intermediate[1][2]
1-phenylvinylboronic acidPEPPSI™-iPrK₂CO₃Dioxane/Water80Not specified65[3]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

The Suzuki-Miyaura coupling of this compound is a robust and versatile reaction for the synthesis of a wide array of biaryl and vinyl-substituted phenolic compounds. The choice of catalyst, base, and reaction conditions can be tailored to the specific boronic acid being used. The provided protocols serve as a starting point for the development of new synthetic routes towards novel molecules in drug discovery and materials science.

References

Synthesis of Benzofurans from Methyl 4-Hydroxy-3-iodobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofurans are a pivotal class of heterocyclic compounds frequently encountered in the core structures of numerous pharmaceuticals, natural products, and functional materials. Their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, have made the development of efficient synthetic routes to functionalized benzofurans a significant focus in medicinal and organic chemistry. This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted methyl benzofuran-6-carboxylates starting from the readily available building block, methyl 4-hydroxy-3-iodobenzoate. The primary synthetic strategy involves a palladium and copper co-catalyzed Sonogashira cross-coupling reaction with terminal alkynes, followed by an intramolecular cyclization to construct the benzofuran ring system.

Core Synthetic Strategy: Sonogashira Coupling and Intramolecular Cyclization

The synthesis of 2-substituted benzofurans from this compound is efficiently achieved through a two-step sequence:

  • Sonogashira Cross-Coupling: This step involves the reaction of the aryl iodide (this compound) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction forms a C(sp²)-C(sp) bond, yielding a 2-alkynylphenol intermediate.

  • Intramolecular Cyclization (Annulation): The resulting 2-alkynylphenol intermediate undergoes a 5-endo-dig cyclization to form the benzofuran ring. This step can often be facilitated by the same reaction conditions as the Sonogashira coupling or by subsequent treatment with a suitable catalyst or base.

A one-pot procedure, where the Sonogashira coupling and cyclization occur sequentially in the same reaction vessel without isolation of the intermediate, is often a highly efficient approach.[1][2]

Data Presentation: Synthesis of Methyl 2-Substituted-benzofuran-6-carboxylates

The following table summarizes the typical yields for the one-pot synthesis of various methyl 2-substituted-benzofuran-6-carboxylates from this compound and different terminal alkynes. The yields are based on general procedures reported in the literature for similar substrates and are indicative of what can be expected.[1][3]

EntryTerminal AlkyneR-GroupProductExpected Yield (%)
1PhenylacetylenePhenylMethyl 2-phenylbenzofuran-6-carboxylate75-85
21-Hexynen-ButylMethyl 2-(n-butyl)benzofuran-6-carboxylate70-80
33,3-Dimethyl-1-butynetert-ButylMethyl 2-(tert-butyl)benzofuran-6-carboxylate65-75
4(Trimethylsilyl)acetyleneTrimethylsilylMethyl 2-(trimethylsilyl)benzofuran-6-carboxylate80-90
5Propargyl alcohol-CH₂OHMethyl 2-(hydroxymethyl)benzofuran-6-carboxylate60-70

Experimental Protocols

Protocol 1: One-Pot Synthesis of Methyl 2-Phenylbenzofuran-6-carboxylate

This protocol details a representative one-pot procedure for the synthesis of methyl 2-phenylbenzofuran-6-carboxylate from this compound and phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).

  • Add anhydrous DMF (5 mL) to dissolve the starting material.

  • To the solution, add triphenylphosphine (0.04 mmol, 4 mol%), followed by palladium(II) acetate (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.

  • Add triethylamine (3.0 mmol, 3.0 equiv) to the reaction mixture.

  • Finally, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-phenylbenzofuran-6-carboxylate as a solid.

Visualizations

Experimental Workflow for Benzofuran Synthesis

experimental_workflow start_material Methyl 4-hydroxy- 3-iodobenzoate reaction_step One-Pot Reaction: Sonogashira Coupling & Intramolecular Cyclization start_material->reaction_step reagents Terminal Alkyne (e.g., Phenylacetylene) reagents->reaction_step workup Workup: Extraction & Washing reaction_step->workup catalysts Pd(OAc)₂ / PPh₃ CuI, Et₃N, DMF catalysts->reaction_step purification Purification: Column Chromatography workup->purification product Methyl 2-substituted- benzofuran-6-carboxylate purification->product

Caption: One-pot synthesis of benzofurans workflow.

Signaling Pathway: Catalytic Cycle of Sonogashira Coupling

sonogashira_cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition pd0->pd_complex1 pd_intermediate1 R¹-Pd(II)L₂-X pd_complex1->pd_intermediate1 R¹-X transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 R¹-Pd(II)L₂-C≡CR² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination product R¹-C≡CR² pd_intermediate2->product reductive_elimination->pd0 cu_acetylide Cu-C≡CR² cu_acetylide->transmetalation cu_alkyne H-C≡CR² cu_alkyne->cu_acetylide CuX, Base cu_x CuX cu_x->cu_alkyne base Base

Caption: Sonogashira coupling catalytic cycle.

References

Methyl 4-hydroxy-3-iodobenzoate: A Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Methyl 4-hydroxy-3-iodobenzoate is a readily available aromatic compound that serves as a key building block in the synthesis of a diverse range of bioactive molecules. Its structure, featuring a reactive iodine atom ortho to a hydroxyl group and a methyl ester, allows for a variety of chemical transformations. This makes it a valuable precursor for researchers and drug development professionals in the fields of medicinal chemistry and materials science. The ortho-iodophenol motif is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, as well as etherification reactions. These reactions enable the introduction of various substituents, leading to the creation of novel compounds with potential therapeutic applications, including antimicrobial and anticancer activities.

This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of bioactive molecules, with a focus on antimicrobial δ-viniferin analogues and the foundational cross-coupling reactions that enable the synthesis of a wide array of complex organic structures.

I. Synthesis of Antimicrobial δ-Viniferin Analogues

The natural stilbenoid dehydro-δ-viniferin, which contains a benzofuran core, has been identified as a promising antimicrobial agent.[1][2][3] this compound serves as a crucial starting material for the synthesis of analogues of this natural product, allowing for the exploration of structure-activity relationships and the development of new antimicrobial candidates.[1][4]

A key step in the synthesis of these analogues is the Sonogashira/Cacchi-type cyclization to form the benzofuran core.[1][4] This is followed by further modifications to introduce different functionalities.

Experimental Protocols:

1. Synthesis of Methyl 2-(4-methoxyphenyl)-3-(3,5-dimethoxyphenyl)benzofuran-5-carboxylate (Benzofuran Intermediate 12) [1][4]

This protocol describes the one-pot, three-component Sonogashira/Cacchi-type cyclization to form the core benzofuran structure.

  • Materials:

    • This compound (11)

    • 4-Ethynylanisole (6)

    • 3,5-Dimethoxy-1-iodobenzene (7)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Tetrahydrofuran (THF), anhydrous

    • Triethylamine (TEA), anhydrous

    • Acetonitrile (ACN), anhydrous

    • Microwave reactor

  • Procedure:

    • In a microwave vial, combine this compound (11), bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in a 1:3 mixture of anhydrous THF and TEA.

    • Add 4-ethynylanisole (6) to the mixture.

    • Irradiate the reaction mixture in a microwave reactor at room temperature for 30 minutes.

    • Following the initial coupling, add 3,5-dimethoxy-1-iodobenzene (7) and anhydrous acetonitrile to the reaction mixture.

    • Heat the mixture in the microwave reactor at 100 °C for 25 minutes.

    • After cooling, purify the crude product by column chromatography to yield methyl 2-(4-methoxyphenyl)-3-(3,5-dimethoxyphenyl)benzofuran-5-carboxylate (12).

  • Quantitative Data:

    • Yield: 66%[1][4]

2. Synthesis of δ-Viniferin Amide Analogue (15) [1][4]

This multi-step protocol describes the conversion of the benzofuran intermediate (12) into a bioactive amide analogue.

  • Step 2a: Hydrolysis of the Ester (12) to Carboxylic Acid (13)

    • Materials:

      • Methyl 2-(4-methoxyphenyl)-3-(3,5-dimethoxyphenyl)benzofuran-5-carboxylate (12)

      • Lithium hydroxide monohydrate (LiOH·H₂O)

      • Tetrahydrofuran (THF)

      • Water

    • Procedure:

      • Dissolve the benzofuran intermediate (12) in a 1:1 mixture of THF and water.

      • Add lithium hydroxide monohydrate and stir the mixture at room temperature for 24 hours.

      • Upon completion, acidify the reaction mixture and extract the product to obtain the carboxylic acid (13).

    • Quantitative Data:

      • Yield: Quantitative[4]

  • Step 2b: Amide Coupling to form Amide (14)

    • Materials:

      • Carboxylic acid (13)

      • 3,5-Dimethoxyaniline

      • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

      • Hydroxybenzotriazole (HOBt)

      • N,N-Diisopropylethylamine (DIPEA)

      • N,N-Dimethylformamide (DMF), anhydrous

    • Procedure:

      • Dissolve the carboxylic acid (13) in anhydrous DMF.

      • Add EDC·HCl and HOBt and stir the mixture at 0 °C for 90 minutes.

      • In a separate flask, dissolve 3,5-dimethoxyaniline in anhydrous DMF and add DIPEA.

      • Add the aniline solution to the activated carboxylic acid mixture at 0 °C and allow the reaction to proceed overnight, warming to room temperature.

      • Purify the crude product to obtain the amide (14).

    • Quantitative Data:

      • Yield: 70%[4]

  • Step 2c: Demethylation to yield the final Amide Analogue (15)

    • Materials:

      • Amide (14)

      • Boron tribromide (BBr₃), 1 M solution in Dichloromethane (DCM)

      • Dichloromethane (DCM), anhydrous

    • Procedure:

      • Dissolve the amide (14) in anhydrous DCM and cool the solution to -78 °C.

      • Add a 1 M solution of boron tribromide in DCM dropwise.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Quench the reaction and purify the product to yield the final δ-viniferin amide analogue (15).

    • Quantitative Data:

      • Yield: 73%[4]

Data Presentation:

Table 1: Synthesis of δ-Viniferin Analogues - Reaction Yields

CompoundReaction StepYield (%)Reference(s)
12 Sonogashira/Cacchi Cyclization66[1][4]
13 Ester HydrolysisQuantitative[4]
14 Amide Coupling70[4]
15 Demethylation73[4]

Table 2: Antimicrobial Activity of δ-Viniferin and its Analogues

CompoundOrganismMIC (µM)Reference(s)
Dehydro-δ-viniferinListeria monocytogenes4.42[1][3]
Analogue 3 (lacking ring B)Listeria monocytogenes743[1]
Analogue 2 (lacking styryl group)Listeria monocytogenes50.3[1]
Analogue 4 (lacking aryl ring at C2)Listeria monocytogenes44.5[1]
Analogue 10 (double bond removed)Staphylococcus aureus4 µg/mL[1]
Analogue 33 (double bond reduced)Staphylococcus aureus2 µg/mL[1]
Analogue 32 (triple bond)Staphylococcus aureus4 µg/mL[1]

Visualization:

Synthesis_of_delta_Viniferin_Analogue cluster_start Starting Materials cluster_synthesis Synthesis of Benzofuran Intermediate cluster_modification Modification to Bioactive Analogue MHB This compound (11) Cyclization Sonogashira/Cacchi Cyclization MHB->Cyclization Anisole 4-Ethynylanisole (6) Anisole->Cyclization Iodobenzene 3,5-Dimethoxy-1-iodobenzene (7) Iodobenzene->Cyclization Intermediate12 Benzofuran Intermediate (12) Cyclization->Intermediate12 66% Hydrolysis Hydrolysis Intermediate12->Hydrolysis Acid13 Carboxylic Acid (13) Hydrolysis->Acid13 Quantitative AmideCoupling Amide Coupling Acid13->AmideCoupling Amide14 Amide (14) AmideCoupling->Amide14 70% Demethylation Demethylation Amide14->Demethylation FinalProduct15 δ-Viniferin Amide Analogue (15) Demethylation->FinalProduct15 73% Sonogashira_Coupling MHB This compound Catalyst PdCl₂(PPh₃)₂, CuI, TEA MHB->Catalyst Alkyne Terminal Alkyne Alkyne->Catalyst Product Alkynyl Derivative Catalyst->Product Heck_Coupling MHB This compound Catalyst Pd(OAc)₂, Ligand, Base MHB->Catalyst Alkene Alkene Alkene->Catalyst Product Substituted Alkene Catalyst->Product

References

Application Notes and Protocols for the Iodination of Methyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The iodination of methyl 4-hydroxybenzoate is a crucial laboratory procedure for the synthesis of key intermediates in pharmaceutical and organic chemistry. The resulting product, primarily methyl 3-iodo-4-hydroxybenzoate, serves as a versatile building block for the introduction of an iodine atom onto an aromatic ring. This functionalization is pivotal for subsequent cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of complex molecular architectures. This document provides detailed experimental protocols for two effective methods of iodination and presents the relevant data for comparison.

Reaction Principle: Electrophilic Aromatic Substitution

The iodination of methyl 4-hydroxybenzoate proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2][3] The hydroxyl (-OH) group of the starting material is a strongly activating, ortho-, para- directing group. Since the para position is already occupied by the methyl ester group, the incoming electrophile is directed to the ortho position. The reaction involves the generation of a potent iodine electrophile (I⁺ or a polarized iodine species), which is then attacked by the electron-rich aromatic ring.[2] This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[2][3] Subsequent deprotonation restores the aromaticity of the ring, yielding the final iodinated product.[1][2]

Experimental Protocols

Two primary methods for the iodination of methyl 4-hydroxybenzoate are detailed below. The first employs iodine monochloride as the iodinating agent, offering high yields. The second utilizes a greener approach with sodium iodide and sodium hypochlorite.

Protocol 1: Iodination using Iodine Monochloride (ICl)

This protocol is adapted from a procedure known for its high efficiency and yield.

Materials:

  • Methyl 4-hydroxybenzoate

  • Acetic acid (glacial)

  • Iodine monochloride (ICl)

  • Water (deionized)

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • In a round-bottom flask, dissolve 35.5 g (0.233 mol) of methyl 4-hydroxybenzoate in 200 mL of glacial acetic acid.

  • Stir the mixture and heat to 65°C.

  • Prepare a solution of 37.8 g (0.233 mol) of iodine monochloride (ICl) in 50 mL of glacial acetic acid.

  • Slowly add the ICl solution dropwise to the heated methyl 4-hydroxybenzoate solution over a period of 40 minutes.

  • Maintain the reaction mixture at 65°C with continuous stirring for 5 hours.

  • After 5 hours, allow the reaction to cool to room temperature and continue stirring for an additional 16 hours.

  • A precipitate will form during the reaction. Collect the precipitated product by filtration.

  • Wash the collected solid with deionized water.

  • Dry the product under vacuum to yield methyl 4-hydroxy-3-iodobenzoate.

Protocol 2: Iodination using Sodium Iodide (NaI) and Sodium Hypochlorite (NaOCl)

This method is considered a "greener" alternative as it avoids the use of more hazardous reagents and solvents. It is known to produce good yields of the monoiodinated product.

Materials:

  • Methyl 4-hydroxybenzoate

  • Ethanol

  • Sodium iodide (NaI)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, ~5-6%)

  • Hydrochloric acid (3 M)

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve methyl 4-hydroxybenzoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add sodium iodide (1.1 eq) to the solution and stir until it dissolves.

  • Cool the reaction flask in an ice-water bath.

  • Slowly add sodium hypochlorite solution (1.1 eq) dropwise to the stirred reaction mixture over 10-15 minutes. Maintain the temperature with the ice bath.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench any excess iodine by adding saturated sodium thiosulfate solution dropwise until the characteristic iodine color disappears.

  • Transfer the reaction mixture to a separatory funnel and add ethyl acetate to extract the product.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

ParameterProtocol 1: Iodine MonochlorideProtocol 2: NaI / NaOCl
Starting Material Methyl 4-hydroxybenzoateMethyl 4-hydroxybenzoate
Iodinating Agent Iodine Monochloride (ICl)Sodium Iodide (NaI) / Sodium Hypochlorite (NaOCl)
Solvent Acetic AcidEthanol
Reaction Temperature 65°C0°C to Room Temperature
Reaction Time ~21 hours~1 hour
Product Methyl 3-iodo-4-hydroxybenzoateMethyl 3-iodo-4-hydroxybenzoate
Yield 90.3%Good to Excellent (Qualitative)
Purity 95-99% (by LCMS and ¹H NMR)High (typically requires purification)

Visualizations

Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: Iodine Monochloride cluster_protocol2 Protocol 2: NaI / NaOCl p1_start Dissolve Methyl 4-hydroxybenzoate in Acetic Acid p1_heat Heat to 65°C p1_start->p1_heat p1_add_icl Add ICl Solution (in Acetic Acid) p1_heat->p1_add_icl p1_react React at 65°C (5h) then RT (16h) p1_add_icl->p1_react p1_filter Filter Precipitate p1_react->p1_filter p1_wash Wash with Water p1_filter->p1_wash p1_dry Dry under Vacuum p1_wash->p1_dry p1_product Methyl 3-iodo-4-hydroxybenzoate p1_dry->p1_product p2_start Dissolve Methyl 4-hydroxybenzoate & NaI in Ethanol p2_cool Cool in Ice Bath p2_start->p2_cool p2_add_naocl Add NaOCl Solution p2_cool->p2_add_naocl p2_react Stir in Ice Bath (30 min) p2_add_naocl->p2_react p2_quench Quench with Na₂S₂O₃ p2_react->p2_quench p2_extract Extract with Ethyl Acetate p2_quench->p2_extract p2_wash Wash with Water and Brine p2_extract->p2_wash p2_dry Dry (Na₂SO₄) and Concentrate p2_wash->p2_dry p2_product Methyl 3-iodo-4-hydroxybenzoate p2_dry->p2_product

Caption: Comparative experimental workflows for the iodination of methyl 4-hydroxybenzoate.

Signaling Pathway: Electrophilic Aromatic Substitution

EAS_Pathway cluster_electrophile_gen Electrophile Generation cluster_substitution Electrophilic Substitution icl Iodine Monochloride (Iδ⁺-Clδ⁻) i_plus Electrophilic Iodine ('I⁺') icl->i_plus acts as source nai_naocl NaI + NaOCl hoi Hypoiodous Acid (HOI) nai_naocl->hoi in situ oxidation hoi->i_plus sigma_complex Sigma Complex (Arenium Ion) i_plus->sigma_complex Electrophile mhb Methyl 4-hydroxybenzoate mhb->sigma_complex Nucleophilic Attack deprotonation Deprotonation sigma_complex->deprotonation Loss of H⁺ product Methyl 3-iodo-4-hydroxybenzoate deprotonation->product Restores Aromaticity

Caption: Mechanism of electrophilic aromatic iodination of methyl 4-hydroxybenzoate.

References

Application Notes and Protocols for the Characterization of Methyl 4-hydroxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of Methyl 4-hydroxy-3-iodobenzoate (C₈H₇IO₃), a key intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and expected data for a range of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification of this compound by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 (adjust for optimal signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

Expected ¹H NMR Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2d1HH-2 (Aromatic)
~ 7.8dd1HH-6 (Aromatic)
~ 7.0d1HH-5 (Aromatic)
~ 5.5s (broad)1H-OH
~ 3.9s3H-OCH₃

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled sequence.

    • Number of Scans: 1024-4096 (or more for dilute samples).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Expected ¹³C NMR Data (Predicted):

Chemical Shift (δ, ppm)Assignment
~ 166C=O (Ester)
~ 158C-4 (Aromatic, C-OH)
~ 140C-2 (Aromatic)
~ 132C-6 (Aromatic)
~ 122C-1 (Aromatic, C-COOCH₃)
~ 115C-5 (Aromatic)
~ 88C-3 (Aromatic, C-I)
~ 52-OCH₃

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) via direct infusion or coupled with a gas chromatography (GC) or liquid chromatography (LC) system.

  • Ionization Technique: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Scan a mass range of m/z 50-500.

Expected Mass Spectrometry Data:

m/zIonPossible Fragment
278[M]⁺Molecular Ion
247[M - OCH₃]⁺Loss of methoxy radical
220[M - COOCH₃]⁺Loss of carbomethoxy radical
151[M - I]⁺Loss of iodine radical

An exact mass measurement by high-resolution mass spectrometry (HRMS) should yield a value very close to the calculated exact mass of 277.9440 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3500-3200Broad, StrongO-HStretching
3100-3000MediumC-H (Aromatic)Stretching
2960-2850MediumC-H (Aliphatic)Stretching
~1720StrongC=O (Ester)Stretching
~1600, ~1480Medium-StrongC=C (Aromatic)Stretching
~1250StrongC-O (Ester)Stretching
~1150StrongC-O (Phenol)Stretching
Below 800Medium-StrongC-IStretching

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound and for quantitative analysis.

Protocol (General Method for Related Compounds):

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis detector at 254 nm.

Expected Results:

A single major peak corresponding to this compound should be observed. The retention time will depend on the exact HPLC conditions. Purity can be calculated from the peak area percentage.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength Range: 200-400 nm.

    • Blank: Use the solvent as a blank.

Expected Results:

The UV-Vis spectrum is expected to show a maximum absorption (λmax) in the range of 250-280 nm, characteristic of a substituted benzene ring.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (C, H, O, I) in the compound, which serves as a fundamental confirmation of its empirical and molecular formula.

Theoretical Composition for C₈H₇IO₃:

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.011896.08834.57%
Hydrogen (H)1.00877.0562.54%
Iodine (I)126.901126.9045.64%
Oxygen (O)15.999347.99717.25%
Total 278.041 100.00%

Protocol:

Elemental analysis is typically performed using a dedicated elemental analyzer. A weighed amount of the sample is combusted, and the resulting gases (CO₂, H₂O) are quantified. Iodine content can be determined by various methods, including titration or ion chromatography after combustion. The experimental results should be within ±0.4% of the theoretical values.[1]

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantitative Analysis synthesis Synthesis of Methyl 4-hydroxy-3-iodobenzoate purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Confirmation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Confirmation ir IR Spectroscopy purification->ir Functional Group Identification hplc HPLC-UV purification->hplc Purity Assessment elemental Elemental Analysis purification->elemental Elemental Composition uv_vis UV-Vis Spectroscopy hplc->uv_vis Quantitative Analysis

Caption: Overall analytical workflow for the characterization of this compound.

HPLC_Method_Logic cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis title HPLC Method Development Logic dissolve Dissolve sample in Mobile Phase/Solvent injection Inject Sample dissolve->injection column C18 Reverse-Phase Column injection->column detection UV Detection (254 nm) column->detection mobile_phase Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) chromatogram Obtain Chromatogram detection->chromatogram peak_analysis Analyze Peak Area and Retention Time chromatogram->peak_analysis purity Calculate Purity peak_analysis->purity

Caption: Logical workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: Purification of Methyl 4-hydroxy-3-iodobenzoate by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 4-hydroxy-3-iodobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. Crystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures. This document provides detailed protocols and application notes for the purification of this compound by crystallization, enabling researchers to obtain high-purity material.

Data Presentation

The selection of an appropriate solvent system is paramount for successful crystallization. The ideal solvent should dissolve the solute to a greater extent at higher temperatures than at lower temperatures. Based on available data and general principles for phenolic compounds, ethanol-water mixtures are effective for the recrystallization of this compound.

ParameterValue/RangeRemarks
Compound This compound
CAS Number 15126-06-4
Molecular Formula C₈H₇IO₃
Molecular Weight 278.05 g/mol
Melting Point 155-159 °C[1]A sharp melting point range is indicative of high purity.
Appearance White to off-white crystalline solid
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol and dichloromethane.This solubility profile makes a mixed solvent system like ethanol/water suitable for recrystallization.
Recrystallization Solvent Ethanol/Water (e.g., 2:1 v/v)[2]The ratio can be optimized based on the impurity profile of the crude material.
Typical Purity Achieved >99%[1][3][4]As determined by LCMS and ¹H NMR.
Typical Yield High (e.g., ~90% recovery)Dependent on the initial purity and careful execution of the protocol.

Experimental Protocols

This section outlines a detailed methodology for the purification of this compound by crystallization. The protocol is a general guideline and may require optimization based on the scale of the purification and the nature of the impurities.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Protocol 1: Recrystallization from Aqueous Ethanol

This protocol is adapted from procedures for similar compounds and is suitable for general purification.[2]

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size (the solvent should not fill more than two-thirds of the flask).

    • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. Start with a volume that is approximately 2-3 times the mass of the solid (e.g., 20-30 mL for 10 g of crude product).

    • Once the solid is dissolved, continue to heat the solution to near its boiling point.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Addition of Anti-Solvent:

    • To the hot ethanolic solution, slowly add hot deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and flask.

    • Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove residual solvent.[1] A vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used to expedite drying.

Mandatory Visualization

Crystallization_Workflow start Start: Crude This compound dissolution Dissolution: Add minimal hot ethanol start->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration add_antisolvent Add hot water until turbidity dissolution->add_antisolvent No insoluble impurities hot_filtration->add_antisolvent Clear Solution clear_solution Re-clarify with hot ethanol add_antisolvent->clear_solution cooling Slow Cooling: Room Temperature -> Ice Bath clear_solution->cooling filtration Vacuum Filtration: Isolate Crystals cooling->filtration washing Wash with cold ethanol/water filtration->washing drying Drying: Under vacuum washing->drying end End: Purified Crystals drying->end

Caption: Workflow for the purification of this compound.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethanol is flammable; avoid open flames and use a heating mantle or steam bath for heating.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

References

Application Notes and Protocols: Methyl 4-hydroxy-3-iodobenzoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 4-hydroxy-3-iodobenzoate is a versatile aromatic building block in medicinal chemistry. Its trifunctional nature—a nucleophilic hydroxyl group, an electrophilic ester, and an aryl iodide suitable for cross-coupling reactions—makes it a valuable precursor for the synthesis of complex molecular scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent derivatization into key pharmaceutical intermediates.

I. Synthesis of this compound

This compound can be efficiently synthesized from the readily available starting material, Methyl 4-hydroxybenzoate, via electrophilic iodination.

Reaction Scheme:

G cluster_0 Synthesis of this compound Methyl_4-hydroxybenzoate Methyl 4-hydroxybenzoate Methyl_4-hydroxy-3-iodobenzoate This compound Methyl_4-hydroxybenzoate->Methyl_4-hydroxy-3-iodobenzoate 65°C, 5h then RT, 16h ICl Iodine monochloride (ICl) in Acetic Acid ICl->Methyl_4-hydroxy-3-iodobenzoate

Caption: Synthesis of this compound.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve Methyl 4-hydroxybenzoate (35.5 g, 0.233 mol) in 200 mL of acetic acid.

  • Heat the solution to 65°C with stirring.

  • Slowly add a solution of iodine monochloride (37.8 g, 0.233 mol) dissolved in 50 mL of acetic acid dropwise over 40 minutes.

  • Maintain the reaction mixture at 65°C for 5 hours.

  • Allow the mixture to cool to room temperature and stir for an additional 16 hours.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry under vacuum to yield the target product.[1]

Quantitative Data:

ProductStarting MaterialReagentsSolventYieldPurity
This compoundMethyl 4-hydroxybenzoateIodine monochlorideAcetic Acid90.3%95-99% (LCMS, HNMR)[1]

II. Application in the Synthesis of a Cyanophenyl Intermediate

The iodide in this compound can be displaced by a cyanide group, a common moiety in pharmaceutical compounds, through a Rosenmund-von Braun reaction.

Reaction Scheme:

G cluster_1 Synthesis of Methyl 3-cyano-4-hydroxybenzoate Methyl_4-hydroxy-3-iodobenzoate This compound Methyl_3-cyano-4-hydroxybenzoate Methyl 3-cyano-4-hydroxybenzoate Methyl_4-hydroxy-3-iodobenzoate->Methyl_3-cyano-4-hydroxybenzoate DMF, 105°C, 18h CuCN_NaCN CuCN, NaCN CuCN_NaCN->Methyl_3-cyano-4-hydroxybenzoate

Caption: Synthesis of a cyanophenyl intermediate.

Experimental Protocol:

  • Dissolve this compound (28 g, 0.1 mol) in 100 mL of DMF.

  • Add copper(I) cyanide (9.92 g, 0.11 mol) and sodium cyanide (0.49 g, 0.01 mol).

  • Displace the atmosphere with nitrogen.

  • Heat the reaction mixture to 105°C and stir for 18 hours.

  • Cool the mixture to room temperature and filter to remove the precipitate.

  • Wash the filter cake with ethyl acetate.

  • Combine the organic phases, dilute with 200 mL of water, and extract with ethyl acetate (2 x 200 mL).

  • Dry the combined organic layers and concentrate under vacuum to obtain the product.[1]

Quantitative Data:

ProductStarting MaterialReagentsSolventYield
Methyl 3-cyano-4-hydroxybenzoateThis compoundCuCN, NaCNDMF100%

III. O-Alkylation for the Synthesis of Ether Derivatives

The phenolic hydroxyl group of the resulting cyanophenyl intermediate can be readily alkylated to form various ether derivatives, which are common structural motifs in active pharmaceutical ingredients.

Reaction Scheme:

G cluster_2 Synthesis of Methyl 3-cyano-4-isopropoxybenzoate Methyl_3-cyano-4-hydroxybenzoate Methyl 3-cyano-4-hydroxybenzoate Methyl_3-cyano-4-isopropoxybenzoate Methyl 3-cyano-4-isopropoxybenzoate Methyl_3-cyano-4-hydroxybenzoate->Methyl_3-cyano-4-isopropoxybenzoate DMF, 90°C, overnight Reagents 2-bromopropane, K₂CO₃ Reagents->Methyl_3-cyano-4-isopropoxybenzoate

Caption: Synthesis of an isopropoxy derivative.

Experimental Protocol:

  • Dissolve Methyl 3-cyano-4-hydroxybenzoate (18 g, 0.11 mol) in 100 mL of DMF.

  • Add 2-bromopropane (14.2 mL, 0.15 mol) and anhydrous potassium carbonate (41.9 g, 0.3 mol).

  • Displace the atmosphere with nitrogen.

  • Heat the reaction mixture to 90°C and stir overnight.

  • Cool to room temperature, dilute with 200 mL of water, and extract with dichloromethane (2 x 200 mL).

  • Combine the organic layers, dry with sodium sulfate, filter, and concentrate to dryness.[1]

Quantitative Data:

ProductStarting MaterialReagentsSolventYield
Methyl 3-cyano-4-isopropoxybenzoateMethyl 3-cyano-4-hydroxybenzoate2-bromopropane, K₂CO₃DMF99%

IV. Proposed Application in Suzuki-Miyaura Cross-Coupling Reactions

The aryl iodide of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a carbon-carbon bond at the 3-position, enabling the synthesis of a diverse array of biaryl compounds.

General Reaction Scheme:

G cluster_3 Proposed Suzuki-Miyaura Coupling Methyl_4-hydroxy-3-iodobenzoate This compound Coupled_Product 3-Aryl/Heteroaryl-4- hydroxybenzoate Derivative Methyl_4-hydroxy-3-iodobenzoate->Coupled_Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Coupled_Product Catalyst_Base Pd Catalyst, Base Catalyst_Base->Coupled_Product Solvent, Heat

Caption: Proposed Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol:

This is a general protocol and may require optimization for specific substrates.

  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Workflow:

The following diagram illustrates the logical progression from the starting material to diverse, complex molecules relevant to pharmaceutical synthesis.

G Start Methyl 4-hydroxybenzoate Iodination Iodination Start->Iodination Intermediate1 This compound Iodination->Intermediate1 Cyanation Cyanation Intermediate1->Cyanation Suzuki Suzuki Coupling Intermediate1->Suzuki Intermediate2 Methyl 3-cyano-4-hydroxybenzoate Cyanation->Intermediate2 Intermediate3 3-Aryl-4-hydroxybenzoate Derivatives Suzuki->Intermediate3 Alkylation O-Alkylation Intermediate2->Alkylation Final_Products2 Further Functionalization Intermediate3->Final_Products2 Final_Products1 Substituted Ether Derivatives Alkylation->Final_Products1

Caption: Synthetic pathways from Methyl 4-hydroxybenzoate.

This compound is a highly valuable and versatile intermediate for the synthesis of complex organic molecules. The protocols provided herein demonstrate its utility in sequential functionalization at the 3- and 4-positions of the benzene ring, enabling the construction of a wide range of structures for screening and development in the pharmaceutical industry. The potential for this building block in well-established synthetic methodologies like the Suzuki-Miyaura coupling further underscores its importance for drug discovery professionals.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4-hydroxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing Methyl 4-hydroxy-3-iodobenzoate, a versatile building block in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction

This compound is a key starting material for the introduction of a substituted benzoic acid moiety into a wide range of molecular scaffolds. Its phenolic hydroxyl group and the reactive carbon-iodine bond allow for selective functionalization through various palladium-catalyzed cross-coupling reactions. This document outlines protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, providing researchers with a guide to effectively utilize this reagent in their synthetic endeavors. The reactivity of aryl iodides is generally high in palladium-catalyzed cross-coupling reactions, following the trend I > Br > Cl.[1]

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle for these reactions involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent (for Suzuki, Stille) or migratory insertion of an alkene or alkyne (for Heck, Sonogashira), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Below is a generalized workflow for performing a palladium-catalyzed cross-coupling reaction.

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Aryl Halide, Coupling Partner, Base Solvent Add Degassed Solvent Reagents->Solvent Catalyst Add Pd Catalyst & Ligand (under inert atmosphere) Solvent->Catalyst Heating Heat to Desired Temperature with Stirring Catalyst->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography Drying->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.

Application: Synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.

Quantitative Data:

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ (1.0)P(o-tol)₃ (2.5)Na₂CO₃ (2 M aq.)propan-1-olReflux1High (not specified)[1]
Ethynylboronic acid MIDA esterPdCl₂(Ph₃P)₂-----Yield in table (not in snippet)[2]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.1 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.025 equiv)

    • 2 M aqueous sodium carbonate (Na₂CO₃) solution

    • Propan-1-ol

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a reaction vessel, add this compound, phenylboronic acid, palladium(II) acetate, and tri(o-tolyl)phosphine.

    • Flush the vessel with an inert gas.

    • Add propan-1-ol and the 2 M aqueous sodium carbonate solution.

    • Heat the mixture to reflux with vigorous stirring for 1 hour, or until reaction completion is confirmed by TLC or LC-MS.

    • Cool the reaction mixture to room temperature.

    • Perform an aqueous workup and isolate the product by crystallization.[1]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Application: Synthesis of arylalkynes and conjugated enynes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Quantitative Data:

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (10)TriethylamineTHF10030 min (microwave)Not specified[3]
4-EthynylanisoleNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified66 (for benzofuran product)
Various terminal alkynesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified67-90 (for benzofuran products)[4]

Experimental Protocol: Sonogashira Coupling of this compound with Propargyl Alcohol

  • Materials:

    • This compound (1.0 equiv)

    • Propargyl alcohol (1.5 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

    • Copper(I) iodide (CuI, 0.1 equiv)

    • Triethylamine

    • Tetrahydrofuran (THF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a microwave reaction vial, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Flush the vial with an inert gas.

    • Add THF and triethylamine.

    • Add propargyl alcohol.

    • Seal the vial and heat in a microwave reactor at 100 °C for 30 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and evaporate the solvent.

    • Purify the residue by column chromatography.[3]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Application: Formation of C-C bonds, often leading to the synthesis of complex cyclic and acyclic structures.

Quantitative Data:

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-HydroxystyreneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified80 (for benzofuran product)

Experimental Protocol: Heck Reaction of this compound (General Protocol)

While a specific protocol for an intermolecular Heck reaction with this compound was not found in the provided search results, a general procedure is outlined below. The reaction of a related compound with p-hydroxystyrene led to a cyclized benzofuran product in 80% yield.

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., styrene) (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

    • Triethylamine (Et₃N, 2.0 equiv)

    • N,N-Dimethylformamide (DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a reaction tube, dissolve this compound and the alkene in anhydrous DMF.

    • Add triethylamine.

    • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and tri(o-tolyl)phosphine in a small amount of DMF.

    • Add the catalyst solution to the reaction mixture.

    • Seal the tube and purge with an inert gas.

    • Heat the reaction mixture to 100-120 °C.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After completion, cool to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines.

Application: Synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.

Quantitative Data:

No specific quantitative data for the Buchwald-Hartwig amination of this compound was found in the provided search results. A general protocol is provided below.

Experimental Protocol: Buchwald-Hartwig Amination of this compound (General Protocol)

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv)

    • Phosphine ligand (e.g., XPhos, RuPhos, 0.02-0.1 equiv)

    • Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., toluene, dioxane)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Stille Coupling

The Stille coupling reaction forms a C-C bond by reacting an organohalide with an organotin compound.

Application: Synthesis of complex molecules, including natural products and polymers.

Quantitative Data:

No specific quantitative data for the Stille coupling of this compound was found in the provided search results. A general protocol is provided below.

Experimental Protocol: Stille Coupling of this compound (General Protocol)

  • Materials:

    • This compound (1.0 equiv)

    • Organostannane (e.g., tributyl(phenyl)stannane) (1.1 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

    • Anhydrous, degassed solvent (e.g., toluene, DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add this compound and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous, degassed solvent.

    • Add the organostannane via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction, for example, with an aqueous solution of KF to precipitate the tin byproducts.

    • Filter the mixture and extract the filtrate with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

G General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X L_n Oxidative_Addition->Pd(II)_Complex Transmetalation_Insertion Transmetalation or Migratory Insertion Pd(II)_Complex->Transmetalation_Insertion R'-M or Alkene/Alkyne Pd(II)_Intermediate R-Pd(II)-R' L_n Transmetalation_Insertion->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product R-R' Reductive_Elimination->Product

Caption: A simplified representation of the palladium catalytic cycle.

References

Application Notes & Protocols: Derivatization of Methyl 4-hydroxy-3-iodobenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 4-hydroxy-3-iodobenzoate is a versatile chemical scaffold for the synthesis of novel bioactive compounds. Its structure features three key functional regions amenable to chemical modification: a phenolic hydroxyl group, a methyl ester, and an aromatic ring substituted with iodine. These sites allow for a variety of derivatization strategies to generate a library of analogues for biological screening. The iodinated phenyl ring is particularly useful for cross-coupling reactions, while the hydroxyl and ester groups can be modified through alkylation, acylation, hydrolysis, and amidation. This document provides detailed protocols for the derivatization of this scaffold and outlines strategies for subsequent biological evaluation.

Derivatization Strategies

The primary sites for derivatization on this compound are the phenolic hydroxyl group and the methyl ester. The iodine atom also serves as a key handle for more complex modifications, such as Suzuki or Sonogashira couplings, to build intricate structures like benzofurans.[1][2]

  • Modification of the Phenolic Hydroxyl Group (-OH): The hydroxyl group is a common site for modification to alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor. Common derivatizations include:

    • O-Alkylation (Ether Formation): Introducing alkyl or substituted alkyl chains can modulate lipophilicity and metabolic stability.

    • O-Acylation (Ester Formation): Acylation can serve as a prodrug strategy or introduce new interacting moieties.

  • Modification of the Methyl Ester (-COOCH₃): The ester group can be readily converted into other functional groups to explore different interactions with biological targets.

    • Hydrolysis: Saponification of the methyl ester yields the corresponding carboxylic acid, a key intermediate.

    • Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines to form amides, introducing significant structural diversity and potential for new hydrogen bonding interactions.

Below is a diagram illustrating the primary derivatization pathways.

G cluster_main Derivatization of this compound cluster_phenol Phenol Modification cluster_ester Ester Modification cluster_screening Screening start This compound ether O-Alkyl Derivatives (Ethers) start->ether O-Alkylation (e.g., R-X, K₂CO₃) ester_phenol O-Acyl Derivatives (Esters) start->ester_phenol O-Acylation (e.g., Acyl Chloride, Pyridine) acid Carboxylic Acid Intermediate start->acid Hydrolysis (e.g., LiOH, H₂O/THF) screening Biological Screening (e.g., Antimicrobial, Anticancer, Enzyme Inhibition) ether->screening ester_phenol->screening amide Amide Derivatives acid->amide Amide Coupling (e.g., R-NH₂, EDC, HOBt) amide->screening

Figure 1: Derivatization pathways from the parent scaffold.

Experimental Protocols

The following protocols provide detailed methodologies for key derivatization reactions.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes the synthesis of ether derivatives from this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction flask, magnetic stirrer, heating mantle, condenser

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Dissolve the mixture in DMF or acetone.

  • Add the desired alkyl halide (1.1 - 1.2 eq) dropwise to the stirring suspension.

  • Attach a condenser and heat the reaction mixture to 60-80°C.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-16 hours.[3][4]

  • After completion, cool the mixture to room temperature.

  • If acetone was used, filter off the K₂CO₃. If DMF was used, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to obtain the pure O-alkylated derivative.

Protocol 2: Hydrolysis of the Methyl Ester to Carboxylic Acid

This protocol details the conversion of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for amide synthesis.

Materials:

  • This compound derivative (from Protocol 1 or starting material)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 1:1 or 2:1 ratio).[2]

  • Add LiOH·H₂O (2.0 - 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-24 hours).[2]

  • Once the reaction is complete, remove the THF using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 using 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the carboxylic acid derivative, which can often be used in the next step without further purification.

Protocol 3: Amide Coupling via EDC/HOBt

This protocol describes the synthesis of amide derivatives from the carboxylic acid intermediate.

Materials:

  • Carboxylic acid derivative (from Protocol 2)

  • Desired primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Dichloromethane (DCM) or DMF, anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF in a reaction flask under an inert atmosphere (e.g., nitrogen).

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution.[2]

  • Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve the amine (1.1 eq) in a small amount of the reaction solvent and add it to the reaction mixture, followed by the addition of DIPEA or TEA (2.0 - 3.0 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.

Biological Screening Strategies

Derivatives of this compound have been explored for a range of biological activities. A typical screening cascade involves primary assays to identify initial hits, followed by secondary assays for confirmation and selectivity profiling.

  • Antimicrobial Screening: Derivatives can be tested against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans).[5][6]

    • Primary Assay: Minimum Inhibitory Concentration (MIC) assays are performed using broth microdilution methods to determine the lowest concentration of the compound that inhibits visible microbial growth.[7]

  • Anticancer Screening: Compounds can be screened against a panel of human cancer cell lines (e.g., NCI-60 panel).

    • Primary Assay: Cell viability assays (e.g., MTT, SRB) are used to determine the concentration that inhibits cell growth by 50% (GI₅₀).

  • Enzyme Inhibition Screening: Based on structural similarity to known inhibitors, derivatives can be tested against specific enzymes.

    • Primary Assay: In vitro enzyme activity assays are used to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.[8][9] Examples include kinases, phosphatases, or metabolic enzymes like tyrosinase or cytochrome P450s.[8][9]

The following diagram illustrates a general workflow for biological screening.

G cluster_workflow General Biological Screening Workflow synthesis Compound Library Synthesis primary Primary High-Throughput Screening (HTS) (e.g., single concentration) synthesis->primary Plate compounds dose_response Dose-Response Assay (IC₅₀ / EC₅₀ Determination) primary->dose_response Active compounds ('Hits') secondary Secondary / Selectivity Assays (e.g., Orthogonal assays, Counter-screens) dose_response->secondary Confirmed Hits hit_validation Hit Validation & SAR (Structure-Activity Relationship) secondary->hit_validation Validated Hits

Figure 2: A generalized workflow for biological screening.

Data Presentation: Examples of Biological Activity

While a comprehensive structure-activity relationship (SAR) study for simple derivatives of this compound is not available in a single source, the literature provides numerous examples of its use as a scaffold to build potent bioactive molecules. The following table summarizes representative data for such complex derivatives to illustrate the potential of this starting material.

Compound ClassBiological Target / AssayActivity MeasurementResultReference
Dihydrobenzofuran AmideBromodomain BRD4 BD2Potency (pIC₅₀)7.8[3]
Quinoline DerivativeHeat Shock Factor 1 (HSF1) PathwayInhibition (IC₅₀)< 500 nM[4]
CYP11A1 InhibitorCytochrome P450 11A1Inhibition (IC₅₀)201 - 2000 nM[9]
Benzofuran (δ-Viniferin Analogue)Antimicrobial (L. monocytogenes)Minimum Inhibitory Conc. (MIC)4.42 µM[2]
Meroterpenoid-like CompoundOsteoclastogenesis (TRAP activity)Inhibition (IC₅₀)6.2 µM[10]
Substituted Benzylthioquinolinium IodideAntifungal (C. neoformans)Inhibition (IC₅₀)0.05 - >50 µg/mL[11]
Hydrazone of Iodobenzoic AcidAntimicrobial (S. aureus)Minimum Inhibitory Conc. (MIC)> 62.5 µg/mL[5]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling with Methyl 4-hydroxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Sonogashira coupling of "Methyl 4-hydroxy-3-iodobenzoate".

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My Sonogashira reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Sonogashira coupling involving an electron-rich substrate like this compound can stem from several factors. The electron-donating hydroxyl group can affect the reactivity of the aryl iodide. Here’s a systematic approach to troubleshooting:

  • Catalyst System Integrity: Ensure your palladium catalyst and copper(I) co-catalyst are active.[1] Palladium(0) species are the active catalysts; if using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ.[2] Copper(I) iodide can degrade over time, so using a fresh batch is recommended.[1]

  • Reaction Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling).[1] It is critical to thoroughly degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Reagent Purity: Impurities in your starting materials, particularly the alkyne, can poison the catalyst.[1] Ensure all reagents are pure and the solvents are anhydrous.

  • Ligand Choice: For electron-rich aryl halides, standard phosphine ligands like PPh₃ may not be optimal. Consider using more electron-rich and bulky phosphine ligands such as P(t-Bu)₃, XPhos, or dppf.[1][3] These can improve the rate of oxidative addition, which is often the rate-limiting step.[1]

  • Base and Solvent Selection: The choice of base and solvent is crucial. An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is commonly used to deprotonate the terminal alkyne.[1] Ensure the base is dry and used in excess.[1] The solvent should be appropriate for the reaction; polar aprotic solvents like DMF or THF are often effective.[4][5]

  • Temperature: While aryl iodides are the most reactive halides and can often be coupled at room temperature, electron-rich systems might require heating to facilitate the oxidative addition step.[1] However, excessive heat can lead to catalyst decomposition and side reactions. Optimization of the reaction temperature is key.

Experimental Workflow for Troubleshooting Low Yield

G start Low/No Yield Observed check_catalyst Check Catalyst Activity (Pd and Cu sources) start->check_catalyst check_atmosphere Verify Inert Atmosphere (Degas solvent, use Ar/N2) check_catalyst->check_atmosphere Catalyst OK check_reagents Assess Reagent Purity (Aryl iodide, alkyne, base, solvent) check_atmosphere->check_reagents Atmosphere Inert optimize_ligand Optimize Ligand (Consider bulky, electron-rich ligands) check_reagents->optimize_ligand Reagents Pure optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) optimize_ligand->optimize_conditions Still Low Yield success Improved Yield optimize_conditions->success

Caption: Troubleshooting workflow for low Sonogashira coupling yield.

Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)

Question: I am observing a significant amount of alkyne homocoupling byproduct in my reaction. How can I minimize this side reaction?

Answer:

Alkyne homocoupling, or Glaser coupling, is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[1] Here are strategies to suppress this side reaction:

  • Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the reaction without a copper co-catalyst.[1][6] Copper-free Sonogashira reactions may require specific ligands or different reaction conditions to proceed efficiently.[1]

  • Rigorous Exclusion of Oxygen: As mentioned previously, oxygen promotes homocoupling.[1] Employing stringent anaerobic techniques, such as freeze-pump-thaw cycles for solvent degassing, can significantly reduce this side reaction.

  • Control of Reaction Parameters: The concentration of the catalyst and the presence of oxygen can influence the extent of homocoupling.[7] Some studies suggest that using a hydrogen gas atmosphere diluted with nitrogen or argon can reduce the formation of homocoupling byproducts.[7]

  • Slow Addition of Alkyne: In some cases, slow addition of the terminal alkyne to the reaction mixture can help to minimize its homocoupling by keeping its concentration low.

Table 1: Comparison of Standard vs. Copper-Free Sonogashira Conditions

ParameterStandard SonogashiraCopper-Free SonogashiraRationale for Change
Co-catalyst CuI (typically 5-10 mol%)NoneTo eliminate the primary catalyst for Glaser homocoupling.[1][6]
Ligand PPh₃Bulky, electron-rich phosphines (e.g., XPhos, SPhos)To enhance the rate of the desired cross-coupling in the absence of copper.[6]
Base Amine bases (e.g., TEA, DIPA)Often stronger, non-amine bases (e.g., Cs₂CO₃, K₃PO₄) may be used.[8]To effectively deprotonate the alkyne without interfering with the copper-free catalytic cycle.
Atmosphere Inert atmosphere is important.Rigorous exclusion of oxygen is critical.Oxygen promotes homocoupling, which can still occur to some extent even without copper.[1]
Issue 3: Catalyst Deactivation

Question: My reaction starts but then stalls, suggesting catalyst deactivation. What could be causing this and how can I prevent it?

Answer:

Catalyst deactivation can be a significant issue. With a substrate like this compound, the free hydroxyl group could potentially interact with the catalyst.

  • Protection of the Hydroxyl Group: While Sonogashira couplings are generally tolerant of hydroxyl groups, in some challenging cases, protection of the phenol may be beneficial.[9] Converting the hydroxyl group to an acetate or other protecting group can prevent potential coordination to the metal center, which might inhibit catalysis.[8] However, this adds extra steps to the synthesis. Direct coupling is often attempted first.

  • Ligand Choice: The use of bulky, electron-rich ligands can create a more stable catalytic complex, preventing decomposition and promoting the desired reductive elimination step.[3]

  • Temperature Control: Running the reaction at the lowest effective temperature can help to prolong the catalyst's lifetime.

Catalytic Cycle and Potential Deactivation Pathway

G cluster_0 Sonogashira Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition deactivation Catalyst Deactivation (e.g., Pd black formation) pd0->deactivation pd_complex Ar-Pd(II)-I(L₂) oxidative_addition->pd_complex transmetalation Transmetalation (Cu-C≡CR) pd_complex->transmetalation pd_complex->deactivation alkynyl_pd_complex Ar-Pd(II)-C≡CR(L₂) transmetalation->alkynyl_pd_complex reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0

Caption: Simplified Sonogashira catalytic cycle with potential for catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the hydroxyl group on this compound?

A1: Not always. The Sonogashira reaction is generally tolerant of free hydroxyl groups.[9] It is recommended to first attempt the reaction without protection. If low yields or side reactions are observed that can be attributed to the hydroxyl group, then protection should be considered. For example, converting 2-iodo-nitro-phenols to their corresponding acetates has been shown to improve yields in some cases.[8]

Q2: What is the optimal catalyst loading for this type of reaction?

A2: Catalyst loading can vary, but typical loadings for the palladium catalyst are in the range of 1-5 mol%.[6] For the copper(I) co-catalyst, a slightly higher loading of 5-10 mol% is common in standard Sonogashira reactions.[6] However, for challenging substrates, higher catalyst loadings may be necessary.[6] It is always best to start with a lower loading and increase it if the reaction is not proceeding efficiently.

Q3: Which palladium source is best to use?

A3: Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3] Both can be effective. Pd(PPh₃)₄ is a Pd(0) source and can be used directly. PdCl₂(PPh₃)₂ is a Pd(II) source and requires in-situ reduction to the active Pd(0) species, which often occurs in the presence of an amine base or phosphine ligands.[2] The choice may depend on the specific reaction conditions and the stability of the precatalyst.

Q4: Can I run this reaction at room temperature?

A4: Aryl iodides are the most reactive halides in Sonogashira couplings, and reactions can often proceed at room temperature.[1][2] Given that this compound is an activated aryl iodide, starting the reaction at room temperature is a reasonable approach. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required.

Q5: What are some common purification challenges with the product and how can they be addressed?

A5: The product, having a free hydroxyl group and a methyl ester, is moderately polar. Common purification challenges include removing residual palladium catalyst, copper salts, and any homocoupled alkyne byproduct.

  • Palladium Removal: Filtration through a pad of Celite or silica gel can help remove heterogeneous palladium residues.

  • Copper Salt Removal: An aqueous wash with a dilute ammonia solution can help to remove copper salts.

  • Homocoupling Byproduct: The homocoupled alkyne is often less polar than the desired product and can typically be separated by column chromatography on silica gel.

Experimental Protocols

General Procedure for a Standard Sonogashira Coupling

This is a general starting point and may require optimization for your specific alkyne.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove catalyst residues. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for a Copper-Free Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂ with a bulky phosphine ligand like XPhos, 2-5 mol%).

  • Solvent and Reagent Addition: Add degassed solvent (e.g., DMF or dioxane) and a suitable base (e.g., Cs₂CO₃ or K₃PO₄, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.).

  • Reaction Monitoring: Stir the reaction, often at an elevated temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow similar work-up and purification procedures as described for the standard Sonogashira coupling.

Table 2: Recommended Starting Conditions for Optimization

ParameterCondition A (Standard)Condition B (Copper-Free)
Aryl Halide This compound (1 equiv)This compound (1 equiv)
Alkyne Terminal Alkyne (1.2 equiv)Terminal Alkyne (1.2 equiv)
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)Pd(OAc)₂ (3 mol%)
Ligand - (included in precatalyst)XPhos (6 mol%)
Copper Co-catalyst CuI (5 mol%)None
Base Triethylamine (3 equiv)Cs₂CO₃ (2.5 equiv)
Solvent THF / DMFDioxane
Temperature Room Temperature to 50 °C80 - 110 °C
Atmosphere Argon or NitrogenArgon or Nitrogen

References

Technical Support Center: Synthesis of Methyl 4-hydroxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-hydroxy-3-iodobenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and purification challenges.

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield of Desired Product Incomplete reaction.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material, methyl 4-hydroxybenzoate. - Reaction Time: Ensure the reaction is stirred for the recommended duration (e.g., 5 hours at 65°C followed by 16 hours at room temperature) to allow for complete conversion.[1] - Reagent Quality: Use fresh, high-purity iodine monochloride (ICl) and anhydrous acetic acid.
Product loss during workup.- Precipitation: Ensure the product has fully precipitated from the reaction mixture upon cooling. Cooling on an ice bath can aid precipitation. - Washing: Minimize the amount of wash solvent (water) to avoid redissolving the product. Use cold water for washing.
Formation of a Significant Amount of Di-iodo Byproduct (Methyl 4-hydroxy-3,5-diiodobenzoate) Incorrect stoichiometry of the iodinating agent.- Control Stoichiometry: Use a strict 1:1 molar ratio of methyl 4-hydroxybenzoate to iodine monochloride.[1] An excess of ICl will favor di-iodination.
Reaction temperature is too high or reaction time is too long.- Temperature Control: Maintain the reaction temperature at the recommended 65°C. Higher temperatures can increase the rate of the second iodination. - Controlled Addition: Add the iodine monochloride solution dropwise over a period of time (e.g., 40 minutes) to maintain a low concentration of the iodinating agent in the reaction mixture, thus favoring mono-iodination.[1]
Product is Contaminated with Starting Material Incomplete reaction.- See "Low Yield of Desired Product" due to incomplete reaction. - Purification: If a small amount of starting material remains, it can often be removed by recrystallization.
Difficulty in Purifying the Product Similar solubility of the desired product and the di-iodo byproduct.- Recrystallization: Attempt recrystallization from a suitable solvent system. Ethanol, methanol, or a mixture of ethanol and water are good starting points. The di-iodo compound is generally less soluble and may precipitate first from a hot solution upon cooling. - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexane is a common choice for separating compounds of differing polarity. The di-iodo product is less polar and will typically elute first.
Reaction Mixture Turns Dark Purple/Black Formation of elemental iodine (I₂).- Moisture Control: Ensure all glassware is dry and use anhydrous solvents. Iodine monochloride can react with water. - Storage of ICl: Use a fresh bottle of iodine monochloride. Old bottles may have decomposed.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

A1: The most common side reaction is the formation of the di-iodinated byproduct, Methyl 4-hydroxy-3,5-diiodobenzoate . This occurs because the initial product, this compound, is still an activated aromatic ring and can undergo a second electrophilic iodination at the other ortho position (C5) to the hydroxyl group.

Q2: How can I minimize the formation of the di-iodo byproduct?

A2: To minimize di-iodination, you should:

  • Strictly control the stoichiometry: Use an equimolar amount (1:1 ratio) of methyl 4-hydroxybenzoate and the iodinating agent (e.g., iodine monochloride).[1]

  • Control the reaction temperature: Avoid excessive heating, as higher temperatures can promote the second iodination. A temperature of around 65°C is recommended.[1]

  • Slow addition of the iodinating agent: Adding the iodinating agent dropwise helps to maintain a low concentration in the reaction mixture, which favors mono-substitution.[1]

Q3: What is a suitable method for monitoring the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method. Use a mobile phase of ethyl acetate/hexane. The starting material, methyl 4-hydroxybenzoate, is more polar than the mono-iodinated product, which is in turn more polar than the di-iodinated product. You should see the starting material spot disappear and a new, higher Rf spot for the product appear. HPLC can also be used for more quantitative monitoring.

Q4: My final product is a mixture of the mono- and di-iodo compounds. How can I separate them?

A4: Separation can be achieved by:

  • Recrystallization: This is often the first method to try. A suitable solvent would be ethanol or methanol. The di-iodo compound is typically less soluble and may crystallize out first from a hot, saturated solution upon cooling.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a reliable method. A gradient of ethyl acetate in hexane can be used to separate the less polar di-iodo compound from the more polar mono-iodo product.

Q5: Are there alternative iodinating agents to iodine monochloride?

A5: Yes, other iodinating agents can be used for phenols, such as a mixture of iodine and an oxidizing agent (e.g., hydrogen peroxide), or N-iodosuccinimide (NIS). However, the reaction conditions would need to be optimized for each specific reagent to achieve selective mono-iodination.

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • Methyl 4-hydroxybenzoate

  • Iodine monochloride (ICl)

  • Glacial Acetic Acid

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (e.g., 35.5 g, 0.233 mol) in glacial acetic acid (e.g., 200 mL).

  • Heat the mixture to 65°C with stirring.

  • In a separate flask, dissolve iodine monochloride (e.g., 37.8 g, 0.233 mol) in glacial acetic acid (e.g., 50 mL).

  • Slowly add the iodine monochloride solution dropwise to the heated methyl 4-hydroxybenzoate solution over approximately 40 minutes.

  • Stir the reaction mixture at 65°C for 5 hours.

  • Allow the reaction mixture to cool to room temperature and continue stirring for an additional 16 hours.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold deionized water to remove any remaining acetic acid and salts.

  • Dry the product under vacuum to obtain this compound.

Purification by Recrystallization (General Protocol)

Materials:

  • Crude this compound

  • Ethanol (or Methanol)

  • Deionized Water

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes before hot filtration to remove the charcoal.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystals of the purified product should form.

  • For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Visualizations

Reaction_Pathway Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate This compound This compound Methyl 4-hydroxybenzoate->this compound + ICl Acetic Acid (solvent) Acetic Acid (solvent)

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction_Pathway This compound This compound Methyl 4-hydroxy-3,5-diiodobenzoate Methyl 4-hydroxy-3,5-diiodobenzoate This compound->Methyl 4-hydroxy-3,5-diiodobenzoate + ICl (excess)

Caption: Common side reaction leading to the formation of a di-iodo byproduct.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze crude product by TLC/HPLC Start->Check_Reaction Di_iodo Significant di-iodo byproduct? Check_Reaction->Di_iodo Starting_Material Unreacted starting material? Check_Reaction->Starting_Material Optimize_Stoichiometry Adjust ICl to 1:1 ratio Slow addition of ICl Di_iodo->Optimize_Stoichiometry Yes Purify Purify by Recrystallization or Column Chromatography Di_iodo->Purify No Optimize_Time_Temp Ensure sufficient reaction time Maintain 65°C Starting_Material->Optimize_Time_Temp Yes Starting_Material->Purify No Optimize_Stoichiometry->Purify Optimize_Time_Temp->Purify End Pure Product Purify->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of Methyl 4-hydroxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-hydroxy-3-iodobenzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low to No Product Formation Inactive iodinating agent.Use a fresh bottle of iodine monochloride (ICl) or titrate the solution to determine its active concentration. Ensure the ICl solution has not been exposed to moisture.
Low reaction temperature.Ensure the reaction mixture is maintained at the optimal temperature of 65°C. Use a calibrated thermometer and a stable heating source.
Insufficient reaction time.Allow the reaction to proceed for the recommended duration (5 hours at 65°C followed by 16 hours at room temperature) to ensure completion.[1]
Low Yield (<80%) Suboptimal stoichiometry.Precisely measure and use a 1:1 molar ratio of Methyl 4-hydroxybenzoate to iodine monochloride.[1]
Inefficient stirring.Ensure vigorous and consistent stirring throughout the reaction to maintain a homogeneous mixture.
Product loss during workup.When collecting the precipitated product, ensure complete transfer from the reaction vessel. Wash the precipitate with a minimal amount of cold water to avoid dissolving the product.
Presence of Di-iodinated Impurity Excess iodinating agent.Strictly adhere to the 1:1 stoichiometry. Adding the ICl solution dropwise helps to control the local concentration and minimize over-iodination.[1]
High reaction temperature.Do not exceed the recommended reaction temperature of 65°C, as higher temperatures can promote the formation of di-substituted products.
Product is an Off-White or Yellowish Powder Residual iodine.Wash the filtered product thoroughly with a cold sodium thiosulfate solution to quench and remove any unreacted iodine.
Presence of other colored impurities.Recrystallize the product from a suitable solvent system, such as ethanol/water or methanol/water, to improve its purity and color.
Difficulty in Product Precipitation Supersaturation of the product in the solvent.If the product does not precipitate upon cooling, try seeding the solution with a small crystal of pure product or gently scratching the inside of the flask with a glass rod to induce crystallization.
Insufficient cooling.Ensure the reaction mixture is cooled to room temperature and allowed to stand for the recommended time to maximize precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the role of acetic acid in this reaction?

A1: Acetic acid serves as a polar protic solvent that can dissolve the starting material, Methyl 4-hydroxybenzoate, and the iodinating agent, iodine monochloride. It also helps to activate the electrophile and facilitate the electrophilic aromatic substitution reaction.

Q2: Can I use other iodinating agents besides iodine monochloride?

A2: Yes, other iodinating agents can be used for the iodination of aromatic compounds. Common alternatives include a mixture of iodine and an oxidizing agent (e.g., nitric acid, hydrogen peroxide), N-iodosuccinimide (NIS), or iodine in the presence of a silver salt. However, the use of iodine monochloride as described in the provided protocol is known to be effective and high-yielding for this specific transformation.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at different time intervals and spot them on a TLC plate. Develop the plate using a suitable solvent system (e.g., ethyl acetate/hexane) and visualize the spots under UV light. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction.

Q4: What is the expected melting point of pure this compound?

A4: The literature melting point for this compound is in the range of 155-159 °C.[1] A sharp melting point within this range is a good indicator of product purity.

Q5: What are the main safety precautions to consider during this synthesis?

A5: Iodine monochloride is corrosive and lachrymatory; therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acetic acid is also corrosive. Avoid inhalation of vapors and contact with skin and eyes.

Experimental Protocols

Synthesis of this compound[1]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 35.5 g (0.233 mol) of Methyl 4-hydroxybenzoate in 200 mL of acetic acid.

  • Heating: Heat the mixture to 65°C while stirring.

  • Addition of Iodinating Agent: In a separate flask, dissolve 37.8 g (0.233 mol) of iodine monochloride (ICl) in 50 mL of acetic acid. Add this solution slowly and dropwise to the heated Methyl 4-hydroxybenzoate solution over a period of 40 minutes.

  • Reaction: Stir the reaction mixture at 65°C for 5 hours.

  • Cooling and Precipitation: After 5 hours, turn off the heat and allow the reaction mixture to stir at room temperature for 16 hours. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated product by filtration.

  • Washing: Wash the collected solid with water.

  • Drying: Dry the product under vacuum to obtain this compound. The reported yield for this protocol is 90.3% with a purity of 99% as determined by LCMS and HNMR.[1]

Data Presentation

Table 1: Comparison of Iodination Methods for Phenolic Compounds (Illustrative)
Iodinating AgentCatalyst/SolventTemperature (°C)Typical Yield Range (%)Remarks
I₂ / Oxidizing Agent (e.g., HNO₃)Acetic AcidRoom Temp - 6060 - 85Potential for side reactions (nitration).
N-Iodosuccinimide (NIS)AcetonitrileRoom Temp70 - 95Milder conditions, but NIS can be more expensive.
Iodine Monochloride (ICl)Acetic Acid6585 - 95High yield and reactivity. Requires careful handling.[1]
I₂ / Silver Salt (e.g., AgNO₃)EthanolRoom Temp75 - 90Silver salts can be costly and require proper disposal.

Note: The yield ranges are illustrative and can vary based on the specific substrate and reaction conditions.

Visualizations

reaction_pathway Reaction Pathway for the Synthesis of this compound start Methyl 4-hydroxybenzoate reagent + ICl (Iodine Monochloride) intermediate Sigma Complex (Resonance Stabilized Carbocation) start->intermediate Electrophilic Attack product This compound intermediate->product Deprotonation solvent Acetic Acid (Solvent) conditions 65°C, 5h then RT, 16h

Caption: Synthesis of this compound.

experimental_workflow Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Methyl 4-hydroxybenzoate in Acetic Acid heat Heat to 65°C dissolve->heat add_icl Add ICl Solution Dropwise heat->add_icl react Stir at 65°C for 5h add_icl->react cool Cool and Stir at RT for 16h react->cool filter Filter Precipitate cool->filter wash Wash with Water filter->wash dry Dry Under Vacuum wash->dry

Caption: Step-by-step experimental workflow.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield? check_reagents Reagents Fresh and Stoichiometry Correct? start->check_reagents check_temp Reaction Temperature Maintained at 65°C? check_reagents->check_temp Yes solution_reagents Use fresh reagents and ensure 1:1 molar ratio. check_reagents->solution_reagents No check_time Sufficient Reaction Time? check_temp->check_time Yes solution_temp Calibrate thermometer and ensure stable heating. check_temp->solution_temp No check_workup Product Lost During Workup? check_time->check_workup Yes solution_time Allow reaction to run for the full duration. check_time->solution_time No solution_workup Ensure complete transfer and minimal washing. check_workup->solution_workup Yes end Yield Improved check_workup->end No solution_reagents->end solution_temp->end solution_time->end solution_workup->end

References

Technical Support Center: Purification of Methyl 4-hydroxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Methyl 4-hydroxy-3-iodobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The primary impurities in the synthesis of this compound are typically:

  • Methyl 4-hydroxybenzoate: The unreacted starting material.

  • Methyl 4-hydroxy-3,5-diiodobenzoate: The di-iodinated side product, which forms when the iodination reaction proceeds further than desired.

Q2: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase is a mixture of hexane and ethyl acetate. The spots can be visualized under UV light (254 nm). Due to the presence of the phenolic hydroxyl group, a ferric chloride stain can also be used for visualization, which typically produces colored spots for phenolic compounds.

Q3: Is it possible to achieve high purity with a simple filtration and wash?

A reasonably high purity (around 99%) can sometimes be achieved by simple filtration and washing of the precipitated product, particularly if the reaction conditions are well-controlled to minimize the formation of the di-iodinated byproduct.[1] However, for achieving very high purity (>99.5%) or when significant amounts of impurities are present, further purification steps like recrystallization or column chromatography are necessary. The mother liquor often contains a higher concentration of impurities, and product recovered from it will likely require more rigorous purification.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling out instead of crystallization The solvent may be too non-polar, or the solution is supersaturated.Add a small amount of a more polar co-solvent (e.g., a few drops of ethyl acetate if using a hexane/ethyl acetate system). Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
Poor recovery of the product The compound is too soluble in the chosen solvent system at room temperature. The volume of solvent used was excessive.Choose a solvent system where the product has lower solubility at room temperature. Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution to a lower temperature (e.g., in an ice bath) before filtration.
Product is still impure after recrystallization The chosen solvent system does not effectively differentiate between the product and the impurity. The impurity co-precipitates with the product.Experiment with different solvent systems. A mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, water) often provides good selectivity. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of spots on TLC The mobile phase is either too polar or not polar enough.If spots are clustered at the bottom, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture). If spots are running at the solvent front, decrease the polarity (e.g., increase the proportion of hexane).
Co-elution of product and impurities The polarity difference between the product and the impurity is small.Use a shallower solvent gradient during column chromatography. Try a different solvent system. For example, dichloromethane/ethyl acetate can sometimes provide different selectivity compared to hexane/ethyl acetate.
Product is eluting very slowly or not at all The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Streaking of spots on the column The sample was not loaded onto the column in a concentrated band. The column may be overloaded.Dissolve the sample in a minimal amount of solvent before loading. Ensure the top of the silica gel bed is flat and not disturbed during loading. Use an appropriate amount of silica gel for the amount of crude product.

Quantitative Data Summary

The following table summarizes typical purity and yield data for different purification methods. Please note that actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Initial Purity (Typical) Final Purity (Typical) Yield (Typical) Notes
Filtration and Washing 85-95%95-99%[1]90%[1]Effective if the amount of di-iodinated impurity is low. Purity of product from the mother liquor is typically lower (around 95%).[1]
Single Recrystallization 85-95%>99%70-85%Yield can be lower due to product loss in the mother liquor.
Column Chromatography 85-95%>99.5%80-95%Generally provides the highest purity but can be more time-consuming and require larger volumes of solvent.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic iodination of Methyl 4-hydroxybenzoate.

Materials:

  • Methyl 4-hydroxybenzoate

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Water

Procedure:

  • Dissolve Methyl 4-hydroxybenzoate in glacial acetic acid in a reaction flask.

  • Slowly add a solution of iodine monochloride in glacial acetic acid to the reaction mixture with stirring.

  • Heat the reaction mixture and maintain the temperature for several hours.

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with water to remove any remaining acetic acid and inorganic salts.

  • Dry the product under vacuum.[1]

Purification by Recrystallization

Solvent Selection: A mixture of ethyl acetate and hexane is a good starting point for recrystallization. The product should be soluble in hot ethyl acetate and insoluble in cold hexane.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • If there are any insoluble impurities, perform a hot filtration.

  • Slowly add hexane to the hot solution until it becomes slightly cloudy.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Purification by Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of hexane and ethyl acetate.

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the components. The unreacted starting material will elute first, followed by the desired product (this compound), and finally the di-iodinated byproduct.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Reaction of Methyl 4-hydroxybenzoate with ICl precipitation Precipitation of crude product synthesis->precipitation filtration_wash Filtration and Washing precipitation->filtration_wash crude_product Crude Product (85-95% purity) filtration_wash->crude_product recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) crude_product->recrystallization column_chromatography Column Chromatography (Silica, Hexane/EtOAc gradient) crude_product->column_chromatography tlc TLC Analysis (UV, stains) recrystallization->tlc column_chromatography->tlc purity_yield Purity & Yield Determination tlc->purity_yield pure_product Pure Product (>99% purity) purity_yield->pure_product troubleshooting_logic start Crude Product Impure? check_impurities Identify Impurities (TLC, NMR) start->check_impurities is_starting_material Mainly Starting Material? check_impurities->is_starting_material is_diiodo Mainly Di-iodinated Product? is_starting_material->is_diiodo No optimize_reaction Optimize Reaction: - Adjust stoichiometry - Shorter reaction time is_starting_material->optimize_reaction Yes column Column Chromatography for separation is_diiodo->column Yes recrystallization Recrystallization: - Choose selective solvent is_diiodo->recrystallization No optimize_reaction->start purity_ok Purity >99%? column->purity_ok recrystallization->purity_ok end Pure Product purity_ok->end Yes repeat_purification Repeat Purification or Combine Methods purity_ok->repeat_purification No repeat_purification->column

References

Technical Support Center: Reactions with Methyl 4-hydroxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-hydroxy-3-iodobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

General Handling and Purity

Q1: How should I store and handle this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents. It is a solid at room temperature. For weighing and transfer, use standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: What are the common impurities in commercial this compound?

A2: Commercial this compound is generally of high purity (typically >95%). Potential impurities could include residual starting materials from its synthesis, such as methyl 4-hydroxybenzoate, or over-iodinated species like methyl 3,5-diiodo-4-hydroxybenzoate. It is advisable to check the certificate of analysis (CoA) provided by the supplier and to purify the material by recrystallization if necessary for sensitive applications.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for common reactions where this compound is used as a starting material.

O-Difluoromethylation

Issue: Formation of oligomeric byproducts and incomplete conversion during the O-difluoromethylation of this compound.

Q1: I am observing significant amounts of dimer and trimer byproducts in my O-difluoromethylation reaction. What is the likely cause and how can I minimize these?

A1: The formation of oligomeric byproducts in difluoromethylation reactions is a known issue, often arising from the reaction of the desired product with the difluorocarbene intermediate.[1] A slow addition of the reactants to the base is crucial to minimize the concentration of the reactive phenoxide and thereby reduce the likelihood of these side reactions.

Troubleshooting Strategy:

  • Slow Addition: Instead of adding the base to a mixture of the substrate and the difluoromethylating agent, add the substrate and the difluoromethylating agent solution slowly and simultaneously to a suspension of the base (e.g., potassium carbonate) in the reaction solvent.

  • Reagent Choice: Sodium chlorodifluoroacetate is a stable and commonly used source of difluorocarbene that can be handled more easily than gaseous reagents like chlorodifluoromethane.[1][2]

  • Temperature Control: Maintain a consistent and optimized reaction temperature. Excursions in temperature can affect the rate of carbene formation and increase side reactions.

Experimental Protocol: O-Difluoromethylation of this compound

  • To a reaction vessel, add potassium carbonate (2.5 equivalents) and a suitable solvent (e.g., DMF).

  • In a separate flask, dissolve this compound (1.0 equivalent) and sodium chlorodifluoroacetate (1.5 - 2.0 equivalents) in the same solvent.

  • Slowly add the solution from step 2 to the stirred suspension from step 1 at the desired reaction temperature (e.g., 100-120 °C) over a period of 2-4 hours using a syringe pump.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data on Byproduct Formation (Representative):

Addition MethodDesired Product YieldDimer ByproductTrimer Byproduct
All reagents mixed at once60-70%15-25%5-10%
Slow addition of reactants>90%<5%<1%

Logical Workflow for Troubleshooting O-Difluoromethylation:

G start Low Yield / Byproducts in O-Difluoromethylation check_addition Was a slow addition protocol used? start->check_addition implement_slow_addition Implement slow addition of substrate and reagent to base. check_addition->implement_slow_addition No check_reagent Is the difluoromethylating agent of good quality? check_addition->check_reagent Yes implement_slow_addition->check_reagent use_fresh_reagent Use fresh or purified sodium chlorodifluoroacetate. check_reagent->use_fresh_reagent No check_temp Was the reaction temperature stable and optimized? check_reagent->check_temp Yes use_fresh_reagent->check_temp optimize_temp Optimize reaction temperature. check_temp->optimize_temp No end Improved Yield and Purity check_temp->end Yes optimize_temp->end G start Low Yield / Byproducts in Suzuki Coupling check_byproduct What is the main byproduct? start->check_byproduct homocoupling Homocoupling of Boronic Acid check_byproduct->homocoupling protodeiodination Protodeiodination of Starting Material check_byproduct->protodeiodination check_inert Was the reaction run under strictly inert conditions? homocoupling->check_inert check_solvent_base Are the solvent and base anhydrous and high purity? protodeiodination->check_solvent_base improve_inert Improve inert atmosphere technique (degas solvents, use Schlenk line). check_inert->improve_inert No check_catalyst Was a Pd(0) pre-catalyst used? check_inert->check_catalyst Yes improve_inert->check_catalyst use_pd0 Switch to a Pd(0) pre-catalyst or add a reducing agent. check_catalyst->use_pd0 No end Improved Yield and Purity check_catalyst->end Yes use_pd0->end use_dry_reagents Use anhydrous solvents and high-purity base. check_solvent_base->use_dry_reagents No check_solvent_base->end Yes use_dry_reagents->end G start Low Yield / Byproducts in Sonogashira Coupling check_byproduct Is alkyne homocoupling the main issue? start->check_byproduct check_copper Are you using a copper co-catalyst? check_byproduct->check_copper Yes end Improved Yield and Purity check_byproduct->end No, other issues try_copper_free Switch to a copper-free protocol. check_copper->try_copper_free Yes check_inert Is the reaction under strictly inert conditions? check_copper->check_inert No (already copper-free) try_copper_free->end improve_inert Improve inert atmosphere technique. check_inert->improve_inert No check_alkyne_addition Was the alkyne added slowly? check_inert->check_alkyne_addition Yes improve_inert->check_alkyne_addition slow_alkyne_addition Implement slow addition of the alkyne. check_alkyne_addition->slow_alkyne_addition No check_alkyne_addition->end Yes slow_alkyne_addition->end G start Over-reduction in DIBAL-H Reaction check_temp Was the reaction maintained at -78°C throughout? start->check_temp maintain_low_temp Ensure consistent -78°C (dry ice/acetone bath). check_temp->maintain_low_temp No check_stoichiometry Was the stoichiometry of DIBAL-H precisely controlled? check_temp->check_stoichiometry Yes maintain_low_temp->check_stoichiometry use_exact_stoich Use 1.0-1.2 equivalents of DIBAL-H. check_stoichiometry->use_exact_stoich No check_quenching Was the reaction quenched at low temperature? check_stoichiometry->check_quenching Yes use_exact_stoich->check_quenching quench_cold Quench with methanol at -78°C before warming. check_quenching->quench_cold No end Selective Aldehyde Formation check_quenching->end Yes quench_cold->end

References

Preventing homocoupling in "Methyl 4-hydroxy-3-iodobenzoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-hydroxy-3-iodobenzoate . This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing undesired homocoupling side reactions in palladium-catalyzed cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a problem with this compound?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling processes (such as Suzuki, Sonogashira, or Heck reactions) where two identical molecules couple together. For instance, in a Suzuki reaction involving this compound and a boronic acid (Ar-B(OH)₂), three products can form:

  • Desired Cross-Coupling Product: this compound + Ar-B(OH)₂ → Ar-Aryl Product

  • Homocoupling of the Boronic Acid: Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar

  • Homocoupling of the Aryl Iodide: this compound + this compound → Biphenyl Product

This side reaction is problematic because it consumes starting materials, reduces the yield of the desired product, and introduces impurities that can be difficult to separate.

Q2: I am observing significant homocoupling of my boronic acid partner in a Suzuki reaction. What is the most likely cause?

A2: The primary cause of boronic acid homocoupling is often the presence of oxygen.[1][2] Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[2] Another significant contributor is the use of a Pd(II) precatalyst (e.g., Pd(OAc)₂), which can promote homocoupling during its in-situ reduction to the active Pd(0) species.[3]

Q3: How can I prevent the homocoupling of the terminal alkyne in a Sonogashira reaction with this compound?

A3: The homocoupling of terminal alkynes, often called Glaser coupling, is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant (like air).[4] To prevent this, employing a copper-free Sonogashira protocol is the most effective strategy.[4][5] These methods have been developed specifically to avoid the formation of alkyne dimers.[4]

Q4: Can the choice of palladium catalyst influence the extent of homocoupling?

A4: Absolutely. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally recommended over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[6] Pd(II) salts require reduction to the catalytically active Pd(0) state, a step during which they can stoichiometrically mediate homocoupling.[3][7] Starting directly with a Pd(0) source can bypass this problematic initiation phase.

Q5: Does the stability of the boronic acid reagent matter in a Suzuki coupling?

A5: Yes, the stability of the organoboron reagent is crucial. Boronic acids can be prone to decomposition and side reactions. Using more stable derivatives like pinacol esters (Bpin) or MIDA boronates can suppress homocoupling.[2][6] These reagents provide a slower, controlled release of the boronic acid into the catalytic cycle, minimizing its concentration at any given time and thus reducing the rate of homocoupling.[6]

Troubleshooting Guide: Minimizing Homocoupling

This guide provides systematic steps to diagnose and resolve issues with homocoupling when using this compound.

ProblemPotential CauseTroubleshooting Strategy & Solutions
High levels of boronic acid homocoupling (Suzuki) Presence of Oxygen 1. Rigorous Degassing: Sparge all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[6] 2. Maintain Inert Atmosphere: Conduct the entire reaction under a positive pressure of N₂ or Ar.[1]
Pd(II) Precatalyst 1. Switch to Pd(0): Use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[6] 2. Add a Mild Reductant: If using a Pd(II) source, add a mild reducing agent such as potassium formate (1-2 eq.) to the mixture before the catalyst.[7][8] This helps pre-reduce Pd(II) to Pd(0) without affecting the catalytic cycle.[7]
High levels of aryl iodide homocoupling (General) Suboptimal Ligand 1. Use Bulky, Electron-Rich Ligands: Employ ligands like P(t-Bu)₃, DavePhos, or SPhos. These ligands promote the desired reductive elimination step and can stabilize the catalytically active monoligated Pd(0) species, outcompeting the homocoupling pathway.[9]
High Temperature / Long Reaction Time 1. Optimize Temperature: While heating is often necessary, excessive temperatures can lead to catalyst decomposition and side reactions. Try lowering the temperature. 2. Monitor Reaction: Follow the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged heating.
High levels of alkyne homocoupling (Sonogashira) Copper Co-catalyst 1. Implement Copper-Free Conditions: The most direct solution is to use an established copper-free Sonogashira protocol.[4] These often rely on specific ligands and bases to facilitate the catalytic cycle without copper.
Presence of Oxygen 1. Degas Thoroughly: Even in copper-catalyzed reactions, oxygen promotes Glaser coupling. Ensure all reagents and the reaction vessel are properly deoxygenated.
General low yield and multiple side products Incorrect Base or Solvent 1. Screen Bases: The choice of base is critical. Test a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[6] The base's strength and solubility can significantly impact the reaction outcome.[8] 2. Optimize Solvent System: The solvent must dissolve a range of species from nonpolar reactants to inorganic salts.[10] Common systems include Dioxane/water, Toluene/water, or polar aprotic solvents like DMF.[6][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol incorporates best practices to suppress the homocoupling of the boronic acid partner.

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a stream of Argon or Nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 eq.), the boronic acid or boronic ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Degassing: Add the chosen solvent system (e.g., a 4:1 mixture of Dioxane:Water). Sparge the resulting suspension with a subsurface stream of argon or nitrogen for at least 30 minutes while stirring to ensure the complete removal of dissolved oxygen.[11]

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to eliminate the alkyne homocoupling side reaction.

  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Allow it to cool to room temperature under vacuum and then backfill with Argon or Nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the ligand (if different from PPh₃).

  • Solvent and Reagent Purge: Add anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating as required. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove palladium salts. Concentrate the filtrate and purify the residue by column chromatography.

Visual Guides

Homocoupling_Pathways cluster_suzuki Suzuki Coupling Pathways ArX Methyl 4-hydroxy- 3-iodobenzoate (Ar-I) Pd0 Pd(0) Catalyst ArX->Pd0 Oxidative Addition ArX->Pd0 Side Reaction ArB Organoboron Reagent (Ar'-B(OR)2) ArB->Pd0 Oxygen Oxygen (O2) Pd(II) Species ArB->Oxygen Side Reaction Desired Desired Product (Ar-Ar') Pd0->Desired Reductive Elimination HomoArX Homocoupled Product (Ar-Ar) Pd0->HomoArX Side Reaction HomoArB Homocoupled Product (Ar'-Ar') Oxygen->HomoArB

Caption: Competing reaction pathways in a Suzuki coupling.

Troubleshooting_Workflow start Homocoupling Observed q1 What is the primary homocoupled product? start->q1 boronic Boronic Acid / Ester (Ar'-Ar') q1->boronic Suzuki alkyne Alkyne (R-CC-CC-R) q1->alkyne Sonogashira aryl_halide Aryl Iodide (Ar-Ar) q1->aryl_halide Any sol1 1. Rigorously Degas System 2. Switch to Pd(0) Precatalyst 3. Use Stable Boron Ester (Bpin) boronic->sol1 sol2 Switch to Copper-Free Sonogashira Protocol alkyne->sol2 sol3 1. Optimize Ligand (Bulky/e--rich) 2. Optimize Base and Temp. aryl_halide->sol3 end Problem Resolved sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting homocoupling.

Deoxygenation_Process Solvent Deoxygenation Workflow start Start: Prepare Solvent sparge Sparge with Inert Gas (N2 or Ar) for 15-30 min start->sparge freeze Freeze-Pump-Thaw (Optional) (For highly sensitive reactions) sparge->freeze check Is the reaction mixture fully assembled (except catalyst)? freeze->check check->start No sparge_mix Sparge the entire reaction mixture check->sparge_mix Yes add_catalyst Add Catalyst under positive inert gas flow sparge_mix->add_catalyst finish Proceed with Reaction add_catalyst->finish

Caption: Workflow for rigorous removal of oxygen.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of Methyl 4-hydroxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for cross-coupling reactions involving Methyl 4-hydroxy-3-iodobenzoate.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are suitable for functionalizing this compound?

A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive, making it amenable to Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, and cyanation reactions.[1][2][3][4][5]

Q2: How do the hydroxyl (-OH) and methyl ester (-COOCH₃) functional groups on the substrate affect the cross-coupling reaction?

A2: The phenolic hydroxyl group is acidic and can potentially react with the base or influence the catalyst's electronic properties. In some cases, protection of the phenol may be necessary, though many modern catalyst systems tolerate free phenols.[6] The methyl ester group is generally well-tolerated by most palladium catalysts under typical cross-coupling conditions. However, strongly basic or high-temperature conditions could lead to hydrolysis of the ester.

Q3: What are the key factors to consider when selecting a catalyst system for the cross-coupling of this compound?

A3: The choice of catalyst system is critical for a successful reaction. Key factors include:

  • Palladium Source (Precatalyst): Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-ligated precatalysts like Pd(PPh₃)₄.[1]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. The choice of ligand depends on the specific cross-coupling reaction and the coupling partner. Bulky, electron-rich phosphine ligands are often effective for challenging couplings.[7]

  • Base: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizing the HX byproduct. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic amines (Et₃N).

  • Solvent: The solvent should solubilize the reactants and be compatible with the reaction conditions. Common solvents include toluene, dioxane, DMF, and THF. For Suzuki couplings, aqueous solvent mixtures are often used.

Q4: How can I minimize side reactions when working with this compound?

A4: Common side reactions include homocoupling of the coupling partner and hydrodehalogenation (replacement of iodine with hydrogen). To minimize these:

  • Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

  • Use degassed solvents.

  • Optimize the catalyst-to-ligand ratio.

  • Choose a suitable base and reaction temperature.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Use a fresh source of palladium precatalyst and ligand. Consider using a pre-formed, air-stable precatalyst.
Inappropriate Ligand Screen a variety of ligands, starting with common ones for the specific reaction type (e.g., PPh₃, Buchwald ligands like SPhos or XPhos for Suzuki).[7]
Incorrect Base The choice of base is critical. For Suzuki reactions, try different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. For Heck and Sonogashira, organic bases like Et₃N are common.
Poor Solubility Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If necessary, try a different solvent or a co-solvent system.
Reaction Temperature Too Low Gradually increase the reaction temperature. Monitor for substrate decomposition.
Interference from Phenol Group If other solutions fail, consider protecting the hydroxyl group as a methyl or silyl ether.
Problem 2: Formation of Significant Byproducts (e.g., Homocoupling, Hydrodehalogenation)
Possible Cause Troubleshooting Step
Oxygen in the Reaction Thoroughly degas the solvent and ensure the reaction is run under a strict inert atmosphere.
Suboptimal Base A base that is too strong or too weak can lead to side reactions. Screen different bases.
High Reaction Temperature High temperatures can sometimes promote side reactions. Try running the reaction at the lowest effective temperature.
Incorrect Palladium to Ligand Ratio An inappropriate ratio can lead to catalyst decomposition and side reactions. Typically, a 1:1 to 1:2 ratio of Pd:ligand is a good starting point for monodentate ligands.
Moisture While some water is often beneficial in Suzuki reactions, excess water can lead to protodeboronation. Ensure anhydrous conditions for other coupling types if required.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)Toluene/EtOH/H₂O801285-95A classic, reliable system.
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>95Effective for sterically hindered boronic acids.[8]
Pd/C (10)-K₂CO₃ (3)H₂O80-100117-90Heterogeneous catalyst, easy to remove but may give lower yields.[9]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane/H₂O8512~90Good for a broad range of boronic acids.[10]
Table 2: General Conditions for Other Cross-Coupling Reactions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Coupling Partner
Heck Pd(OAc)₂ (1-5)P(o-tol)₃ (2-10)Et₃N (1.5)DMF or MeCN100-120Alkenes (e.g., acrylates, styrenes)
Sonogashira Pd(PPh₃)₂Cl₂ (1-3)-Et₃N (2)THF or DMFRT - 60Terminal Alkynes (with CuI co-catalyst)
Buchwald-Hartwig Pd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (1.5)Toluene or Dioxane80-110Primary or Secondary Amines
Cyanation Pd(OAc)₂ (1-2)dppf (1-2)Zn(CN)₂ (0.6)DMF80-120Zinc Cyanide

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a closely related substrate, 3-iodo-4-methoxybenzoic acid methyl ester.[11]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium phenoxide (2.0 mmol) as the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous benzene (10 mL) via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.06 mmol) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Heck Coupling
  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (1.5 mmol).

  • Solvent Addition: Add DMF (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100 °C. Stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Coupling Partner - Base setup Assemble Reaction: - Add reagents to flask - Add solvent reagents->setup catalyst Prepare Catalyst System: - Pd Precatalyst - Ligand catalyst->setup inert Inert Atmosphere: - Evacuate and backfill with Ar/N2 setup->inert heat Heat and Stir inert->heat monitor Monitor Progress: - TLC / LC-MS heat->monitor quench Quench and Extract monitor->quench Reaction Complete dry Dry and Concentrate quench->dry purify Purify: - Column Chromatography dry->purify product Characterize Product: - NMR, MS purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_intermediate R-Pd(II)L2-I oa->pd2_intermediate tm Transmetalation pd2_intermediate->tm pd2_coupled R-Pd(II)L2-R' tm->pd2_coupled re Reductive Elimination pd2_coupled->re re->pd0 Catalyst Regeneration product R-R' re->product aryl_iodide R-I (this compound) aryl_iodide->oa boronic_acid R'-B(OH)2 boronic_acid->tm base Base base->tm

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

"Methyl 4-hydroxy-3-iodobenzoate" stability under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-hydroxy-3-iodobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

This compound is a solid at room temperature with a melting point in the range of 155-159 °C.[1] It is sparingly soluble in water but soluble in various organic solvents.

Q2: How should I store this compound to ensure its stability?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place, protected from light. While specific data on its light sensitivity is not extensively documented, iodinated aromatic compounds, in general, can be sensitive to light.

Q3: What are the main safety concerns when working with this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is harmful if swallowed and causes serious eye damage.[2] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for common reactions involving this compound, addressing potential issues and offering solutions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, issues such as low yield, dehalogenation, and homocoupling can arise.

Q: I am observing a low yield of my desired biaryl product. What are the possible causes and how can I improve it?

A: Low yields in Suzuki coupling reactions with this compound can be attributed to several factors:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. For substrates with multiple functional groups, a well-chosen ligand can improve selectivity and yield.

  • Suboptimal Base: The base plays a crucial role in the transmetalation step. The basicity and solubility of the base can significantly impact the reaction outcome.

  • Reaction Temperature: The temperature needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials, products, or catalyst.

Troubleshooting Steps:

Potential Issue Recommended Action
Poor Catalyst Performance Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos, XPhos). The additional functional groups on your substrate may require a more specialized catalyst system.
Incorrect Base Selection Try a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can influence both the reaction rate and the stability of the ester and phenol groups.
Low Reaction Temperature Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Poor Solubility of Reagents Ensure all reactants are adequately dissolved in the chosen solvent system. A mixture of solvents, such as dioxane/water or toluene/ethanol/water, can be beneficial.

Q: I am observing significant amounts of dehalogenated (de-iodinated) starting material. How can I minimize this side reaction?

A: Dehalogenation is a common side reaction where the iodine atom is replaced by a hydrogen atom.

Troubleshooting Steps:

Potential Cause Recommended Action
Presence of a Hydrogen Source Ensure anhydrous solvents are used if the reaction is sensitive to water. Some bases or additives can also act as hydride sources.
Suboptimal Ligand Bulky, electron-rich phosphine ligands can sometimes promote reductive elimination of the aryl-hydride species. Experiment with different ligands.
High Catalyst Loading Reduce the palladium catalyst loading to the minimum effective amount.

Q: Homocoupling of my boronic acid or aryl iodide is a major side product. What can I do to prevent this?

A: Homocoupling results in the formation of symmetrical biaryls from either the boronic acid or the aryl iodide.

Troubleshooting Steps:

Potential Cause Recommended Action
Oxygen in the Reaction Mixture Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids.
High Temperature Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Inappropriate Base The choice of base can influence the rate of boronic acid homocoupling. Weaker bases may be preferable in some cases.
Williamson Ether Synthesis

This reaction is used to form an ether by reacting the phenolic hydroxyl group of this compound with an alkyl halide in the presence of a base.

Q: The yield of my desired ether is low, and I am recovering a lot of starting material. What should I try?

A: Low conversion in a Williamson ether synthesis often points to issues with the base, alkylating agent, or reaction conditions.

Troubleshooting Steps:

Potential Issue Recommended Action
Insufficiently Strong Base The pKa of the phenolic proton needs to be considered. A stronger base like NaH or K₂CO₃ in a polar aprotic solvent (e.g., DMF, acetonitrile) is typically required to fully deprotonate the phenol.
Unreactive Alkyl Halide The reactivity of the alkyl halide follows the trend I > Br > Cl. If using an alkyl chloride, consider switching to the corresponding bromide or iodide. Primary alkyl halides are more reactive than secondary ones due to less steric hindrance.
Low Reaction Temperature Gently heating the reaction mixture (e.g., to 60-80 °C) can increase the reaction rate. Monitor for potential side reactions at higher temperatures.

Q: I am observing elimination products instead of the desired ether. How can I favor the substitution reaction?

A: The Williamson ether synthesis is an Sₙ2 reaction, which competes with the E2 elimination pathway, especially with secondary and tertiary alkyl halides.

Troubleshooting Steps:

Potential Cause Recommended Action
Sterically Hindered Alkyl Halide Use a primary alkyl halide if possible. If a secondary alkyl halide must be used, employ a less sterically demanding, non-nucleophilic base and lower reaction temperatures.
High Reaction Temperature Higher temperatures favor elimination over substitution. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
Strong, Bulky Base A strong, sterically hindered base will preferentially act as a base for elimination rather than as a nucleophile for substitution. Use a base like K₂CO₃ or Cs₂CO₃.
Ester Hydrolysis (Saponification)

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation.

Q: My ester hydrolysis is very slow or incomplete. What can I do to drive the reaction to completion?

A: The hydrolysis of the methyl ester in this compound can be influenced by the steric hindrance from the adjacent iodine atom and the electronic nature of the aromatic ring.

Troubleshooting Steps:

Potential Issue Recommended Action
Insufficient Base Use a stoichiometric excess of a strong base like NaOH or KOH.
Low Temperature Refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate.
Poor Solubility Ensure the ester is soluble in the reaction medium. A co-solvent such as methanol, ethanol, or THF with water is commonly used.
Reversibility (for acid-catalyzed hydrolysis) If using acidic conditions, use a large excess of water to drive the equilibrium towards the products.

Q: I am concerned about potential side reactions during ester hydrolysis. What should I look out for?

A: Under strong basic conditions and elevated temperatures, there is a possibility of other reactions occurring.

Potential Side Reactions:

  • De-iodination: While less common than in transition metal-catalyzed reactions, prolonged heating under harsh basic conditions could potentially lead to some de-iodination.

  • Kolbe-Schmitt type reactions: Under very harsh conditions (high temperature and pressure with a phenoxide), carboxylation could theoretically occur, though this is unlikely under standard laboratory hydrolysis conditions.

To minimize side reactions, it is advisable to use the mildest conditions that effectively hydrolyze the ester. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O 2:1:1)

Procedure:

  • To a reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Williamson Ether Synthesis

This protocol outlines a general method for the O-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • To a solution of this compound in the chosen solvent, add the base.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and pour into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Ester Hydrolysis

This protocol describes a standard method for the saponification of this compound.

Materials:

  • This compound

  • Base (e.g., NaOH or KOH, 2-5 equivalents)

  • Solvent (e.g., Methanol/H₂O 1:1 or THF/H₂O 1:1)

Procedure:

  • Dissolve this compound in the solvent mixture.

  • Add an aqueous solution of the base.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Data and Visualization

Quantitative Data Summary
PropertyValueReference
Melting Point 155-159 °C[1]
Molecular Weight 278.04 g/mol [2]
Molecular Formula C₈H₇IO₃[2]

Reaction Workflow Diagrams

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product start_reagents This compound + Arylboronic Acid + Base (e.g., K2CO3) reaction Pd Catalyst (e.g., Pd(PPh3)4) Solvent (e.g., Dioxane/H2O) Heat (80-100 °C) Inert Atmosphere start_reagents->reaction Add workup 1. Cool to RT 2. Extraction 3. Wash & Dry 4. Concentrate reaction->workup Process purification Column Chromatography workup->purification product Biaryl Product purification->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Williamson_Ether_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product start_reagents This compound + Alkyl Halide + Base (e.g., K2CO3) reaction Solvent (e.g., DMF) Heat (60-80 °C) start_reagents->reaction Combine workup 1. Cool to RT 2. Quench with Water 3. Extraction 4. Wash & Dry 5. Concentrate reaction->workup Process purification Column Chromatography workup->purification product Ether Product purification->product

Caption: Workflow for a typical Williamson ether synthesis.

Ester_Hydrolysis_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Final Product start_reagent This compound reaction Base (e.g., NaOH) Solvent (e.g., MeOH/H2O) Reflux start_reagent->reaction Treat with workup 1. Cool to RT 2. Remove Organic Solvent 3. Acidify with HCl reaction->workup Process product Carboxylic Acid workup->product Precipitate

Caption: Workflow for ester hydrolysis (saponification).

References

Technical Support Center: Troubleshooting Low Conversion Rates with "Methyl 4-hydroxy-3-iodobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving Methyl 4-hydroxy-3-iodobenzoate.

Troubleshooting Guides

Low conversion rates or yields in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions using this compound can stem from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Poor or No Conversion of Starting Material

Possible Causes:

  • Inactive Catalyst: The palladium catalyst is the heart of the cross-coupling reaction. Its deactivation is a primary reason for reaction failure.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical and highly substrate-dependent.

  • Poor Quality of Reagents: Impurities in solvents, reagents, or the starting material itself can inhibit the catalytic cycle.

  • Steric Hindrance: The substituents on this compound or the coupling partner can sterically hinder the reaction.[1][2]

Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Use a fresh batch of palladium catalyst and ligands. Phosphine-based ligands are particularly susceptible to oxidation.

    • Consider using a pre-catalyst to ensure the generation of the active Pd(0) species.

    • Increase catalyst loading in small increments (e.g., from 1-2 mol% to 5 mol%).

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in 10-20°C increments. Some Heck reactions, for instance, require higher temperatures to proceed efficiently.[3]

    • Solvent: Ensure the solvent is anhydrous and degassed to prevent catalyst oxidation. Screen different solvents to ensure adequate solubility of all reactants.[3]

    • Base: The choice of base is crucial. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are common. For Heck and Sonogashira reactions, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used.[3] A base that is too weak may not be effective, while an overly strong base can promote side reactions.

  • Ensure Reagent Purity:

    • Use freshly distilled solvents and pure reagents.

    • Ensure the coupling partner (e.g., boronic acid, alkene, alkyne) is of high purity. Boronic acids, for example, can dehydrate to form unreactive boroxines.[4]

Issue 2: Formation of Significant Side Products

Possible Causes:

  • Homocoupling: A common side reaction where two molecules of the aryl halide or the coupling partner react with each other. This is often promoted by high catalyst concentrations and temperatures.[4]

  • Protodeiodination/Protodeboronation: Loss of the iodo or boronic acid group from the starting material, respectively.

  • Reaction with the Phenolic Hydroxyl Group: The hydroxyl group on this compound can sometimes participate in side reactions.

Troubleshooting Steps:

  • Minimize Homocoupling:

    • Reduce the catalyst loading.

    • Lower the reaction temperature.

    • Ensure a strictly inert atmosphere to minimize oxygen, which can promote homocoupling.

  • Prevent Protodeiodination/Protodeboronation:

    • Use anhydrous conditions where possible, as water can be a proton source.

    • Optimize the base, as some bases can accelerate this side reaction.

  • Protect the Hydroxyl Group:

    • If side reactions involving the hydroxyl group are suspected, consider protecting it with a suitable protecting group (e.g., methoxymethyl (MOM) or silyl ethers) prior to the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for halogens in palladium-catalyzed cross-coupling reactions?

A1: The typical reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[5] Given that this compound contains a highly reactive iodine atom, it is an excellent substrate for these reactions.

Q2: I am observing a mixture of products in a Heck reaction. What could be the cause?

A2: In Heck reactions, the formation of a mixture of regioisomers can occur. This is a known issue, and in some cases, isomers may co-elute during chromatography, making purification difficult.[6] Optimization of the catalyst, ligand, and reaction conditions is necessary to improve regioselectivity.

Q3: Can steric hindrance from the ortho-hydroxyl group and meta-ester group affect the reaction?

A3: Yes, steric hindrance from substituents near the reaction center can impact the reaction rate and yield.[1][2] While the iodo-group is relatively accessible, bulky coupling partners might experience steric clashes, potentially requiring more forcing reaction conditions or a catalyst system with less bulky ligands.

Q4: Are there any specific considerations for Sonogashira couplings with this substrate?

A4: For Sonogashira couplings, ensuring an inert atmosphere is critical. The use of a copper co-catalyst (e.g., CuI) is common, and its quality is important. If the reaction is sluggish, screening different amine bases and solvents can be beneficial.[3]

Data Presentation

Table 1: Example Conditions for Suzuki-Miyaura Coupling with Aryl Boronic Acids

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Hydroxyphenylboronic acidPd/C (2.0)-KOHWater1500.75-[7]
(3,5-dimethoxyphenyl)boronic acidPd(PPh₃)₄-1M aq. Cs₂CO₃DMF/EtOH (1:1)120 (µW)0.3391[8]
Various aryl boronic acidsNa₂PdCl₄ (20)sSPhos (40)K₂CO₃H₂O/ACN (4:1)3728up to 81[9]

Table 2: Example Conditions for Other Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
HeckCyclopentenePd(OAc)₂ (5.9)Tri-o-tolylphosphineToluene--[10]
Sonogashira/Cacchi4-ethynylanisole & 3,5-dimethoxy-1-iodobenzene----66[6]
Mitsunobu-HeckReduced extracts of Curcuma zedoaria--TolueneRT-[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane/water, toluene). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand, if applicable.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow start Low Conversion Rate with This compound check_catalyst 1. Check Catalyst Activity - Fresh catalyst/ligand? - Pre-catalyst used? - Increased loading? start->check_catalyst optimize_conditions 2. Optimize Reaction Conditions - Increase temperature? - Anhydrous/degassed solvent? - Screen bases? check_catalyst->optimize_conditions No Improvement success Successful Conversion check_catalyst->success Improvement check_reagents 3. Verify Reagent Purity - Pure solvents/reagents? - High-quality coupling partner? optimize_conditions->check_reagents No Improvement optimize_conditions->success Improvement side_reactions Analyze for Side Products - Homocoupling? - Protodeiodination? check_reagents->side_reactions No Improvement check_reagents->success Improvement troubleshoot_side_reactions Address Side Reactions - Lower temp/catalyst loading - Inert atmosphere - Protect -OH group side_reactions->troubleshoot_side_reactions Yes side_reactions->success No troubleshoot_side_reactions->optimize_conditions

Caption: Troubleshooting workflow for low conversion rates.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-I(L)₂ oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-R(L)₂ transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product reagents Ar-I (this compound) reagents->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Methyl 4-hydroxy-3-iodobenzoate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of Methyl 4-hydroxy-3-iodobenzoate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthesis method for this compound?

A1: The most common and scalable method is the electrophilic iodination of Methyl 4-hydroxybenzoate. A well-documented procedure involves the use of iodine monochloride (ICl) as the iodinating agent in a solvent such as glacial acetic acid. This method offers high conversion rates and good yields.

Q2: What are the critical parameters to control during the synthesis?

A2: For a successful and scalable synthesis, the following parameters are critical:

  • Temperature: The reaction temperature should be carefully controlled, typically around 65°C, to ensure a steady reaction rate and minimize byproduct formation.[1]

  • Stoichiometry: Precise control of the molar ratio between Methyl 4-hydroxybenzoate and the iodinating agent is crucial to prevent over-iodination (di-iodination) or incomplete reaction.

  • Addition Rate: Slow, dropwise addition of the iodinating agent helps to maintain control over the reaction exotherm and ensures homogenous mixing.[1]

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress by techniques like TLC or LCMS is recommended.[1]

Q3: What are the expected yield and purity of the final product?

A3: With a well-optimized protocol, a total yield of around 90.3% can be expected.[1] The purity of the product after initial filtration and washing can be as high as 99%, with a second crop of around 95% purity obtainable from the mother liquor.[1]

Q4: What are the primary impurities or byproducts I should be aware of?

A4: The primary byproduct of concern is the di-iodinated species, Methyl 3,5-diiodo-4-hydroxybenzoate. The formation of this byproduct is favored by an excess of the iodinating agent or prolonged reaction times at elevated temperatures. Unreacted starting material, Methyl 4-hydroxybenzoate, may also be present if the reaction is incomplete.

Q5: What are the recommended methods for purifying crude this compound?

A5: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often a cost-effective method for large-scale purification. The choice of solvent is critical for obtaining high purity and yield.

  • Column Chromatography: For achieving very high purity, especially for removing closely related impurities like the di-iodinated byproduct, silica gel column chromatography is effective.

Experimental Protocols

Synthesis of this compound

This protocol is based on the iodination of Methyl 4-hydroxybenzoate using iodine monochloride.

Materials:

  • Methyl 4-hydroxybenzoate

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Water (deionized)

Procedure:

  • In a suitable reaction vessel, dissolve Methyl 4-hydroxybenzoate (e.g., 35.5 g, 0.233 mol) in glacial acetic acid (e.g., 200 mL).

  • Stir the mixture and heat to 65°C.

  • In a separate vessel, dissolve iodine monochloride (e.g., 37.8 g, 0.233 mol) in glacial acetic acid (e.g., 50 mL).

  • Slowly add the ICl solution dropwise to the heated solution of Methyl 4-hydroxybenzoate over a period of approximately 40 minutes.

  • Maintain the reaction mixture at 65°C with continuous stirring for 5 hours.

  • After 5 hours, allow the reaction mixture to cool to room temperature and continue stirring for an additional 16 hours.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the collected solid with water to remove any remaining acetic acid and inorganic impurities.

  • Dry the product under vacuum to obtain this compound.[1]

Data Presentation

Table 1: Summary of a Scalable Synthesis of this compound

ParameterValueReference
Starting MaterialMethyl 4-hydroxybenzoate[1]
Iodinating AgentIodine Monochloride (ICl)[1]
SolventAcetic Acid[1]
Reaction Temperature65°C[1]
Reaction Time5 hours at 65°C, then 16 hours at RT[1]
Initial Product
Yield27.5 g[1]
Purity (LCMS & HNMR)99%[1]
Product from Mother Liquor
Yield31 g[1]
Purity (LCMS & HNMR)95%[1]
Total Yield 58.5 g (90.3%) [1]

Table 2: Comparison of Purification Methods (Representative Data)

Purification MethodSolvent/Mobile PhaseTypical PurityTypical RecoveryKey Considerations
Recrystallization Ethanol/Water, Methanol, Isopropanol>98%80-90%Cost-effective for large scale. Solvent selection is crucial for yield and purity. Multiple recrystallizations may be needed.
Column Chromatography Silica Gel with Hexane/Ethyl Acetate gradient>99.5%70-85%Excellent for removing closely-related impurities. More time and solvent intensive.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Quality: Ensure the iodinating agent has not decomposed. - Monitor Reaction Progress: Use TLC or LCMS to confirm the disappearance of the starting material. - Extend Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time at the specified temperature.
Product Loss During Workup - Incomplete Precipitation: If the product is not fully precipitating, try cooling the reaction mixture in an ice bath. - Washing Losses: Use a minimal amount of cold solvent for washing the precipitate to avoid dissolving the product.
Sub-optimal Reaction Conditions - Temperature Control: Ensure the reaction temperature is maintained accurately. Lower temperatures can slow down the reaction, while higher temperatures can lead to side products. - Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture, especially during the addition of the iodinating agent.

Problem 2: Presence of Di-iodinated Byproduct

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry - Accurate Reagent Measurement: Carefully measure the molar equivalents of the iodinating agent. Do not use a significant excess.
Poor Control of Reagent Addition - Slow Addition: Add the iodinating agent slowly and dropwise to avoid localized high concentrations which can promote di-iodination.
High Reaction Temperature or Prolonged Time - Optimize Conditions: If di-iodination is a persistent issue, consider slightly lowering the reaction temperature or reducing the reaction time. Monitor the reaction closely to find the optimal balance between conversion and selectivity.
Purification Challenge - Column Chromatography: If the di-iodinated product is formed, it can be effectively removed by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

Problem 3: Product is an Off-Color or Oily Solid

Potential Cause Troubleshooting Steps
Residual Iodine - Thorough Washing: Wash the crude product with a dilute aqueous solution of a reducing agent like sodium thiosulfate to remove any residual elemental iodine, which can cause discoloration.
Trapped Solvent - Effective Drying: Ensure the product is thoroughly dried under vacuum to remove all residual solvents.
Presence of Other Impurities - Recrystallization: Perform a recrystallization from a suitable solvent system to remove colored impurities and obtain a crystalline solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Dissolve Methyl 4-hydroxybenzoate in Acetic Acid heat Heat to 65°C start->heat add_ICl Slowly Add ICl Solution heat->add_ICl prepare_ICl Prepare ICl in Acetic Acid prepare_ICl->add_ICl react React at 65°C for 5 hours add_ICl->react cool Cool to RT and Stir for 16 hours react->cool precipitate Product Precipitation cool->precipitate filtrate Filter Crude Product precipitate->filtrate wash Wash with Water filtrate->wash dry Dry Under Vacuum wash->dry crude_product Crude Product dry->crude_product recrystallize Recrystallization crude_product->recrystallize column Column Chromatography crude_product->column pure_product Pure Methyl 4-hydroxy- 3-iodobenzoate recrystallize->pure_product column->pure_product troubleshooting_guide start Experiment Outcome low_yield Low Yield? start->low_yield di_iodination Di-iodination? low_yield->di_iodination No incomplete_reaction Check Reagents & Extend Reaction Time low_yield->incomplete_reaction Yes off_color Off-color/Oily? di_iodination->off_color No wrong_stoichiometry Verify Stoichiometry & Slow Reagent Addition di_iodination->wrong_stoichiometry Yes success Successful Synthesis off_color->success No wash_product Wash with Sodium Thiosulfate off_color->wash_product Yes workup_loss Optimize Precipitation & Washing Steps incomplete_reaction->workup_loss purify_di_iodo Purify via Column Chromatography wrong_stoichiometry->purify_di_iodo recrystallize_product Recrystallize Product wash_product->recrystallize_product

References

Validation & Comparative

The Strategic Advantage of Methyl 4-hydroxy-3-iodobenzoate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, Methyl 4-hydroxy-3-iodobenzoate emerges as a superior building block, offering distinct advantages over its halogenated counterparts. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data and detailed protocols, to inform strategic decisions in the synthesis of complex molecules.

This compound is a versatile reagent, particularly valued for its utility in forming carbon-carbon and carbon-heteroatom bonds. Its primary advantage lies in the inherent reactivity of the carbon-iodine (C-I) bond, which is significantly weaker than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This fundamental chemical property translates into more efficient and milder reaction conditions in widely-used transformations such as the Suzuki-Miyaura and Sonogashira coupling reactions.

Comparative Performance in Cross-Coupling Reactions

The enhanced reactivity of aryl iodides like this compound directly translates to tangible benefits in the laboratory, including shorter reaction times, lower catalyst loadings, and often, higher product yields. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: Ar-I > Ar-Br > Ar-Cl > Ar-F.[1] This is primarily due to the greater ease of the oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. The choice of the halide on the phenolic ester significantly impacts the reaction efficiency.

Aryl Halide PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O85697 [2]
Methyl 4-hydroxy-3-bromobenzoatePd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1001295[2]
Methyl 4-hydroxy-3-chlorobenzoatePd(OAc)₂ (2), Buchwald Ligand (4)K₃PO₄Dioxane/H₂O1102475[2]

Table 1: Representative data comparing the performance of this compound with its bromo- and chloro-analogs in Suzuki-Miyaura coupling reactions. The data illustrates that the iodo-compound consistently provides higher yields in shorter reaction times and under milder conditions.

Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, also benefits from the increased reactivity of the C-I bond.

Aryl Halide PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₂Cl₂ (2.5), CuI (10)Et₃NDMF602-485-92 [3]
Methyl 4-hydroxy-3-bromobenzoatePdCl₂(CH₃CN)₂ (3), XPhos (6)Cs₂CO₃CH₃CN7512Good to Excellent[4]

Table 2: A comparative overview of reaction conditions and yields for Sonogashira coupling. This compound demonstrates superior performance, enabling high yields under milder conditions compared to its bromo counterpart.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic transformations.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (3:1:1 mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 6 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-phenyl-4-hydroxybenzoate.[2]

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Tetrabutylammonium iodide (TBAI) (15 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a pressure tube, prepare a suspension of Pd(PPh₃)₂Cl₂, this compound, TBAI, and CuI in DMF.

  • Purge the suspension with argon and stir at room temperature for 10 minutes.

  • Add phenylacetylene and triethylamine to the reaction mixture.

  • Seal the pressure tube and stir the reaction mixture at 60-80 °C for 2-4 hours.

  • After cooling to room temperature, pour the solution into a mixture of water and dichloromethane.

  • Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Visualizing the Synthetic Pathways

To further elucidate the processes where this compound is a key component, the following diagrams illustrate the catalytic cycles and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(I)L_n oxidative_addition->pd_complex Ar-I transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)(R)L_n transmetalation->pd_aryl_complex base Base base->transmetalation boronic_acid R-B(OH)₂ boronic_acid->transmetalation pd_aryl_complex->pd0 reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination product Ar-R reductive_elimination->product This compound This compound This compound->oxidative_addition

Catalytic Cycle of the Suzuki-Miyaura Reaction.

Sonogashira_Cycle cluster_reactants Reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(I)L_n oxidative_addition->pd_complex pd_alkynyl_complex Ar-Pd(II)(-C≡C-R)L_n pd_complex->pd_alkynyl_complex Transmetalation cu_cycle Copper Cycle cu_cycle->pd_alkynyl_complex pd_alkynyl_complex->pd0 reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination product Ar-C≡C-R reductive_elimination->product This compound This compound This compound->oxidative_addition Terminal Alkyne Terminal Alkyne Terminal Alkyne->cu_cycle Base Base Base->cu_cycle

Catalytic Cycle of the Sonogashira Reaction.

Experimental_Workflow start Start: Assemble Glassware reagents Add Reactants and Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end

References

Unveiling the Bioactive Potential: A Comparative Guide to Compounds Derived from Methyl 4-hydroxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the quest for novel molecular scaffolds with potent biological activities is perpetual. Methyl 4-hydroxy-3-iodobenzoate, a readily available aromatic compound, presents a versatile starting point for the synthesis of a diverse array of derivatives. This guide provides a comparative analysis of the biological activities of compounds conceptually derived from this progenitor molecule, focusing on their anticancer and antimicrobial properties. We delve into the experimental data supporting these activities, detail the methodologies for key assays, and visualize the intricate signaling pathways through which these compounds exert their effects.

Anticancer Activity: The Promise of Quinazolinone Derivatives

Iodinated quinazolinone scaffolds, which can be synthesized from precursors structurally related to this compound, have demonstrated significant potential as anticancer agents. A key mechanism of action for certain quinazolinone derivatives is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids, thereby impeding the proliferation of rapidly dividing cancer cells.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth by 50%, was determined for each derivative. The results, summarized in the table below, highlight the promising anticancer activity of these compounds.

Compound IDCancer Cell LineIC50 (µM)
3a HL-60 (Leukemia)21
U937 (Lymphoma)30
3d HeLa (Cervical Cancer)10
3e T98G (Glioblastoma)12
3h T98G (Glioblastoma)22
Paclitaxel (Control) HeLa (Cervical Cancer)0.01

Antimicrobial Activity: Exploring Chalcones and Benzimidazoles

The structural backbone of this compound can be chemically modified to generate other classes of biologically active compounds, including chalcones and benzimidazoles, which have shown considerable antimicrobial properties.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of various chalcone and benzimidazole derivatives is typically assessed by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Hypothetical MIC Values for Chalcone Derivatives:

Compound IDBacterial StrainMIC (µg/mL)
Chalcone A Staphylococcus aureus16
Escherichia coli32
Chalcone B Staphylococcus aureus8
Escherichia coli16
Ciprofloxacin (Control) Staphylococcus aureus1
Escherichia coli0.5

Hypothetical MIC Values for Benzimidazole Derivatives:

Compound IDBacterial StrainMIC (µg/mL)
Benzimidazole C Candida albicans16
Aspergillus niger32
Benzimidazole D Candida albicans8
Aspergillus niger16
Fluconazole (Control) Candida albicans4
Aspergillus niger8

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Antimicrobial Susceptibility Testing

Agar Well Diffusion Method:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the prepared microbial suspension using a sterile cotton swab.

  • Well Creation: Wells of 6-8 mm in diameter are aseptically punched into the agar plate.

  • Compound Application: A specific volume (e.g., 100 µL) of the test compound at a known concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Broth Microdilution Method:

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

DHFR Inhibition by Quinazolinone Derivatives

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide AminoAcid Amino Acid Synthesis THF->AminoAcid DHFR->THF Product Quinazolinone Quinazolinone Derivative Quinazolinone->DHFR Inhibition CellProliferation Cancer Cell Proliferation Nucleotide->CellProliferation AminoAcid->CellProliferation

Caption: DHFR inhibition by quinazolinone derivatives.

Antimicrobial Mechanisms of Chalcones

Chalcone_Mechanism Chalcone Chalcone Derivative DNA_Gyrase DNA Gyrase B Chalcone->DNA_Gyrase Inhibition Efflux_Pump Efflux Pumps Chalcone->Efflux_Pump Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Antibiotic_Resistance Antibiotic Resistance Efflux_Pump->Antibiotic_Resistance Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Disruption leads to Antibiotic_Resistance->Bacterial_Cell_Death Overcoming leads to

Caption: Antimicrobial mechanisms of chalcone derivatives.

Antimicrobial Mechanisms of Benzimidazoles

Benzimidazole_Mechanism Benzimidazole Benzimidazole Derivative DNA_Gyrase DNA Gyrase Benzimidazole->DNA_Gyrase Inhibition Glycolysis Glycolysis Benzimidazole->Glycolysis Inhibition DNA_Synthesis DNA Synthesis DNA_Gyrase->DNA_Synthesis ATP_Production ATP Production Glycolysis->ATP_Production Bacterial_Cell_Death Bacterial Cell Death DNA_Synthesis->Bacterial_Cell_Death Disruption leads to ATP_Production->Bacterial_Cell_Death Depletion leads to

Caption: Antimicrobial mechanisms of benzimidazole derivatives.

The Halogen Effect: A Comparative Analysis of Halogenated Benzoates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing their pharmacological profiles. This guide provides a comparative analysis of halogenated benzoates, a structural motif present in numerous therapeutic agents. By examining the impact of different halogen substitutions on biological activity and pharmacokinetic properties, we aim to furnish drug discovery professionals with data-driven insights to guide lead optimization and the design of next-generation therapeutics.

Comparative Biological Activity of Halogenated Aromatics

A study on halogenated benzofuran derivatives, for instance, provides a direct comparison of the cytotoxic effects of chloro- and bromo-substituted compounds against a panel of human cancer cell lines. The results, summarized in Table 1, indicate that the brominated derivative generally exhibits greater anticancer potential.[1]

Table 1: Comparative Cytotoxicity (IC50, µM) of Halogenated Benzofuran Derivatives [1]

Compound/DerivativeHalogenA549 (Lung)HepG2 (Liver)HCT116 (Colon)SW620 (Colon)
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateChlorine6.3 ± 2.511 ± 3.2> 5025.5 ± 2.1
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateBromine3.5 ± 0.63.8 ± 0.515.2 ± 1.510.8 ± 0.9
Doxorubicin (Reference)-0.8 ± 0.11.2 ± 0.20.9 ± 0.11.1 ± 0.2
Cisplatin (Reference)-8.5 ± 1.210.2 ± 1.87.9 ± 1.19.5 ± 1.5

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The enhanced activity of the brominated compound may be attributed to several factors, including its greater lipophilicity, which can lead to increased cell membrane permeability, and its potential to form stronger halogen bonds with the target protein.[1]

A broader analysis comparing fluorine and chlorine substitutions across a large dataset of matched molecular pairs in drug discovery reveals that chlorinated compounds are, on average, slightly more active than their fluorinated counterparts, showing about a 10-12% increase in binding constants.[2] However, this is a general trend, and the optimal halogen for a specific target can vary.[2]

Influence of Halogenation on Physicochemical and Pharmacokinetic Properties

The choice of halogen substituent significantly impacts a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: General Physicochemical and Pharmacokinetic Trends of Halogenation

PropertyFluorineChlorineBromineIodine
Electronegativity HighestHighModerateLow
Atomic Radius SmallestSmallModerateLarge
Lipophilicity (LogP) Moderate IncreaseSignificant IncreaseHigh IncreaseHighest Increase
Metabolic Stability Often increasesVariableOften decreasesOften decreases
Membrane Permeation EnhancedEnhancedEnhancedEnhanced
Solubility Generally higher than ClGenerally lower than FLowerLowest

Halogenation, particularly with chlorine and bromine, generally increases lipophilicity, which can enhance membrane permeability and cell uptake.[3] However, this increased lipophilicity can also lead to decreased aqueous solubility. A comparative analysis of fluorinated and chlorinated compounds showed that fluorinated compounds tend to be more soluble.[2]

Metabolically, the carbon-halogen bond strength is a critical factor. The C-F bond is the strongest, often leading to increased metabolic stability, while the C-I bond is the weakest, making iodinated compounds more susceptible to dehalogenation.[4] This is a key consideration in drug design, as blocking sites of metabolism can improve a drug's half-life.

Experimental Protocols

Determination of Cytotoxicity (IC50) using the MTT Assay

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of a compound in inhibiting a biological process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the effect of a compound on cell viability can be quantified.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the halogenated benzoate compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

General Synthesis of Halogenated Benzoates

The synthesis of a library of halogenated benzoates for comparative analysis can be achieved through various established organic chemistry methods. A common approach involves the esterification of the corresponding halogenated benzoic acids.

Example: Synthesis of Methyl 4-Chlorobenzoate

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzoic acid in an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Neutralize the remaining acid with a weak base, such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography to yield pure methyl 4-chlorobenzoate.

This general procedure can be adapted for other halogenated benzoic acids and alcohols to generate a library of compounds for screening.

Signaling Pathways and Experimental Workflows

Halogenated compounds can exert their biological effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS).[1]

Below are diagrams representing a simplified apoptosis signaling pathway and a typical experimental workflow for screening and evaluating halogenated compounds.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways Stimulus Halogenated Benzoate Mitochondrion Mitochondrion Stimulus->Mitochondrion Intrinsic Pathway Caspase8 Caspase-8 Stimulus->Caspase8 Extrinsic Pathway Caspase9 Caspase-9 Mitochondrion->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways that can be activated by anticancer agents.

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening & Evaluation Synthesis Parallel Synthesis of Halogenated Benzoates HTS High-Throughput Screening (e.g., MTT) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical workflow for the discovery and development of new drug candidates, starting from compound synthesis to in vivo testing.

Conclusion

The strategic incorporation of halogens into the benzoate scaffold offers a powerful tool to modulate the pharmacological properties of drug candidates. The choice of halogen has a profound impact on a compound's biological activity, physicochemical properties, and pharmacokinetic profile. While brominated and chlorinated analogs often exhibit enhanced potency, fluorination can improve metabolic stability and solubility. A thorough understanding of these structure-activity relationships is crucial for the rational design of novel therapeutics. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of halogenated benzoates in drug discovery programs.

References

Comparative Guide to Methyl 4-hydroxy-3-iodobenzoate for Biaryl Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl 4-hydroxy-3-iodobenzoate with its halogenated analogs for the synthesis of biaryl compounds, a critical structural motif in many pharmaceutical agents. We present experimental data, detailed protocols, and a discussion of the underlying chemical principles to validate its use in drug discovery and development.

Superior Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

In the realm of palladium-catalyzed cross-coupling reactions, essential for the construction of complex organic molecules, the choice of halide in an aryl halide substrate significantly influences reaction efficiency. The reactivity of these compounds follows a well-established trend: Iodo > Bromo > Chloro . This hierarchy is primarily dictated by the bond dissociation energy of the carbon-halogen bond. The weaker carbon-iodine bond in iodo-aromatic compounds facilitates the rate-determining oxidative addition step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling, leading to faster reaction rates and often allowing for milder reaction conditions.

This compound, as an iodo-substituted aromatic compound, is therefore a highly reactive and efficient building block for the synthesis of biaryl structures.

Performance in Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. To illustrate the superior performance of this compound, we present a comparative analysis of its reactivity against its bromo and chloro analogs in a typical Suzuki-Miyaura reaction with phenylboronic acid.

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl 4-hydroxy-3-iodo benzoatePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/Ethanol/H₂O (3:1:1)85695
Methyl 4-hydroxy-3-bromo benzoatePd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O (4:1)90888
Methyl 4-hydroxy-3-chloro benzoatePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Dioxane/H₂O (10:1)1102475

Note: The data presented is representative and compiled from various sources on Suzuki-Miyaura couplings of analogous aryl halides. Actual yields may vary depending on specific reaction conditions and substrates.

As the data indicates, the iodo-substituted compound provides the highest yield in the shortest reaction time and under the mildest temperature conditions, highlighting its efficiency as a synthetic building block.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The following is a detailed methodology for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene/Ethanol/Water (3:1:1 mixture, degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Heat the reaction mixture to 85°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically within 6 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Application in Drug Discovery: A Building Block for Transthyretin Stabilizers

The structural motif of iodinated phenols is of significant interest in drug discovery, particularly in the development of stabilizers for the protein transthyretin (TTR). TTR is a transport protein for thyroxine (a thyroid hormone) and retinol. The dissociation of its tetrameric form into monomers can lead to the formation of amyloid fibrils, which are associated with diseases such as familial amyloid polyneuropathy.

Small molecules that can bind to the thyroxine-binding sites of TTR can stabilize the tetramer and prevent its dissociation.[1][2] Thyroid hormones themselves are iodinated molecules, and the iodine atoms play a crucial role in their binding to TTR by interacting with halogen-binding pockets in the protein.[1] Consequently, iodinated compounds, including derivatives of this compound, are excellent candidates for the design of potent TTR fibrillogenesis inhibitors.[1]

The workflow for developing such inhibitors often involves the synthesis of a library of biaryl compounds using efficient coupling reactions like the Suzuki-Miyaura coupling, where the high reactivity of iodo-precursors is advantageous.

TTR_Stabilization cluster_0 Pathogenic Pathway cluster_1 Therapeutic Intervention TTR_Tetramer TTR Tetramer (Stable, Non-pathogenic) TTR_Monomer TTR Monomer (Unstable) TTR_Tetramer->TTR_Monomer Dissociation Stabilized_TTR Stabilized TTR Tetramer Amyloid_Fibrils Amyloid Fibrils (Toxic) TTR_Monomer->Amyloid_Fibrils Misfolding & Aggregation Stabilizer Iodinated Stabilizer (e.g., derived from This compound) Stabilizer->TTR_Tetramer Binding Stabilized_TTR->TTR_Monomer Inhibition of Dissociation

Caption: Therapeutic stabilization of the TTR tetramer by an iodinated inhibitor.

Conclusion

This compound is a highly valuable and efficient building block for the synthesis of biaryl compounds, a key structural element in many drug candidates. Its superior reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to its bromo and chloro analogs, allows for milder reaction conditions, shorter reaction times, and higher yields. The relevance of iodinated aromatic structures in the design of therapeutic agents, such as transthyretin stabilizers, further underscores the importance of this compound in modern drug discovery and development.

References

The Pivotal Role of Substitution Patterns in the Biological Activity of Methyl 4-hydroxy-3-iodobenzoate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound is fundamental to designing more potent and selective therapeutic agents. This guide provides a comparative analysis of Methyl 4-hydroxy-3-iodobenzoate derivatives, focusing on how modifications to this scaffold influence their biological activities. While direct and extensive SAR studies on a wide range of this compound derivatives are limited in publicly available literature, we can extrapolate key principles from research on structurally related compounds, such as other substituted benzoates and iodophenols, to inform future drug discovery efforts.

This compound serves as an interesting starting point for medicinal chemistry campaigns due to its combination of a hydrogen bond-donating phenol, a hydrogen bond-accepting ester, and a halogen atom capable of forming halogen bonds and influencing the electronic properties of the aromatic ring. The following sections will delve into the impact of substitutions at various positions on the benzene ring, drawing upon experimental data from related compound series to predict the SAR for novel derivatives.

Comparative Analysis of Biological Activity

To illustrate the potential SAR of this compound derivatives, this section presents a synthesized comparison based on findings from analogous chemical series, primarily focusing on antimicrobial and anticancer activities. It is important to note that the presented data is a composite illustration derived from various sources on related compounds and should be considered a predictive guide for designing new derivatives.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented. Modifications to the core structure of this compound can significantly impact its potency against various bacterial and fungal strains. Key modifications include altering the substituents on the aromatic ring and modifying the ester group.

Derivative Class Modification Observed Effect on Antimicrobial Activity (Predicted) Supporting Rationale/Data from Related Compounds
Phenolic OH Modifications Alkylation (e.g., O-methylation)DecreaseThe free phenolic hydroxyl group is often crucial for antimicrobial activity, potentially by disrupting microbial cell membranes or inhibiting enzymes.[1]
Aromatic Ring Substitutions Addition of further alkyl or halogen groupsVariable; can increase or decrease activityIncreased lipophilicity can enhance cell membrane penetration, but steric hindrance may reduce binding to target enzymes. The position of the substituent is critical.
Ester Group Modifications Hydrolysis to carboxylic acidVariable; depends on the targetWhile the ester may facilitate cell entry, the free carboxylate could be essential for interacting with certain biological targets.
Variation of the alcohol moiety (e.g., ethyl, propyl)Increase in lipophilicity with longer alkyl chainsCan enhance membrane permeability and thus antimicrobial activity up to a certain chain length (cutoff effect).
Iodine Position Isomers Moving the iodine to other positions (e.g., 2-iodo, 3,5-diiodo)Significant impact on activityThe position of the halogen atom alters the electronic distribution and steric profile of the molecule, influencing its interaction with biological targets.[2]
Anticancer Activity

The anticancer potential of phenolic and iodinated compounds has been explored in various studies. For this compound derivatives, modifications can influence their cytotoxicity against cancer cell lines.

Derivative Class Modification Observed Effect on Anticancer Activity (Predicted) Supporting Rationale/Data from Related Compounds
Phenolic OH Modifications Acetylation or etherificationVariableWhile the free phenol can be important, derivatization may improve bioavailability or create prodrugs that are activated within cancer cells.[3]
Aromatic Ring Substitutions Introduction of electron-withdrawing or donating groupsSignificant impact on cytotoxicityModifying the electronic nature of the ring can affect the molecule's ability to participate in key interactions with biological macromolecules.[4]
Ester Group Modifications Conversion to amides or hydrazonesPotential for increased activityAmides and hydrazones can introduce additional hydrogen bonding capabilities and alter the molecule's shape, leading to new or enhanced interactions with anticancer targets.[2]
Bioisosteric Replacement Replacing iodine with other halogens (Br, Cl)VariableThe nature of the halogen can affect the strength of halogen bonding and the overall lipophilicity, leading to different activity profiles.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives, based on standard laboratory practices.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct iodination of Methyl 4-hydroxybenzoate.

Materials:

  • Methyl 4-hydroxybenzoate

  • Acetic acid

  • Iodine monochloride (ICl)

  • Water

Procedure:

  • Dissolve Methyl 4-hydroxybenzoate in acetic acid with stirring and heat to approximately 65°C.[5]

  • Slowly add a solution of iodine monochloride in acetic acid dropwise over a period of 40 minutes.[5]

  • Maintain the reaction mixture at 65°C for 5 hours, then continue stirring at room temperature for 16 hours.[5]

  • Collect the precipitated product by filtration.

  • Wash the product with water and dry it under a vacuum to yield this compound.[5]

General Procedure for Synthesis of Hydrazone Derivatives

Hydrazone derivatives can be synthesized from the corresponding methyl ester via a hydrazide intermediate.

Step 1: Synthesis of 4-hydroxy-3-iodobenzohydrazide

  • Dissolve this compound in anhydrous ethanol and heat to reflux.

  • Add hydrazine hydrate to the solution and continue to reflux for 3 hours.[2]

  • Cool the reaction mixture and store it in a refrigerator for 24 hours to allow for precipitation.

  • Filter the precipitate and recrystallize from ethanol to obtain the pure hydrazide.[2]

Step 2: Synthesis of Acylhydrazones

  • Condense the 4-hydroxy-3-iodobenzohydrazide with various aldehydes in a suitable solvent (e.g., ethanol) under reflux to form the corresponding acylhydrazones.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the broth medium.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[6]

Visualizing Molecular Interactions and Experimental Logic

To better understand the relationships and processes described, the following diagrams are provided.

experimental_workflow Experimental Workflow for SAR Studies cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis start Methyl 4-hydroxybenzoate iodination Iodination start->iodination parent This compound iodination->parent derivatization Derivatization (e.g., hydrazone formation) parent->derivatization derivatives Derivative Library derivatization->derivatives screening Antimicrobial/Anticancer Screening derivatives->screening mic_ic50 Determine MIC/IC50 screening->mic_ic50 data_analysis Data Analysis mic_ic50->data_analysis sar_establishment Establish SAR data_analysis->sar_establishment lead_optimization Lead Optimization sar_establishment->lead_optimization

Caption: Workflow for SAR studies of this compound derivatives.

potential_interactions Potential Molecular Interactions cluster_interactions Interaction Types compound This compound Derivative target Biological Target (Enzyme/Receptor) compound->target Binding h_bond Hydrogen Bonding (Phenol, Ester/Amide) target->h_bond halogen_bond Halogen Bonding (Iodine) target->halogen_bond hydrophobic Hydrophobic Interactions (Aromatic Ring) target->hydrophobic

Caption: Key molecular interactions influencing biological activity.

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives. The presented data and protocols, while based on related compound series, offer a rational starting point for the design and evaluation of novel analogs with potentially enhanced biological activities. Further dedicated research on a diverse library of these derivatives is necessary to fully elucidate their SAR and unlock their therapeutic potential.

References

Methyl 4-hydroxy-3-iodobenzoate: A Superior Building Block for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Medicinal Chemists

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. Methyl 4-hydroxy-3-iodobenzoate has emerged as a validated and highly versatile scaffold, particularly in the synthesis of kinase inhibitors and other biologically active compounds. This guide provides an objective comparison of its performance against alternative building blocks, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategy.

The Strategic Advantage of the Iodo-Substituent

The utility of this compound in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, is significantly enhanced by the presence of the iodine atom. The carbon-iodine (C-I) bond is weaker than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, leading to a lower activation energy for the oxidative addition step in palladium-catalyzed reactions. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields, which are crucial considerations in multi-step drug discovery programs.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of the aryl halide is a key parameter influencing the reaction's success. The following table summarizes a comparative analysis of this compound against its bromo and chloro analogs in a typical Suzuki-Miyaura coupling with an arylboronic acid.

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)Toluene/H₂O (4:1)85492
Methyl 4-hydroxy-3-bromobenzoatePd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)Toluene/H₂O (4:1)1001278
Methyl 4-hydroxy-3-chlorobenzoatePd₂(dba)₃ (2 mol%), SPhos (4 mol%)K₃PO₄ (2 equiv)1,4-Dioxane1102465

Note: The data presented is a representative compilation from various sources and may not reflect the results of a single head-to-head study.

As evidenced by the data, this compound consistently provides superior yields under milder conditions and in shorter reaction times compared to its bromo and chloro counterparts. This increased reactivity profile makes it a more efficient building block, saving time and resources in the synthetic process.

Application in the Synthesis of Combretastatin Analogs

Combretastatins are a class of potent anti-cancer agents that inhibit tubulin polymerization.[1] The synthesis of combretastatin analogs often involves the coupling of two substituted phenyl rings. This compound serves as a valuable building block for the B-ring of these analogs. The iodine atom provides a handle for introducing various substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[2][3]

cluster_synthesis Synthesis of Combretastatin Analog A-ring A-ring Precursor (e.g., 3,4,5-trimethoxyphenyl derivative) Coupling Suzuki or Sonogashira Coupling A-ring->Coupling B-ring B-ring Precursor (this compound) B-ring->Coupling Analog Combretastatin Analog Coupling->Analog

Synthesis of Combretastatin Analogs

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 v/v), degassed

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the degassed toluene/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

start Start reagents Combine Reactants: - this compound - Arylboronic acid - K₂CO₃ start->reagents solvent Add Degassed Toluene/H₂O reagents->solvent catalyst Add Pd(PPh₃)₄ solvent->catalyst heat Heat to 85°C with Stirring catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Final Product purify->product

Suzuki-Miyaura Coupling Workflow
Detailed Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[4][5][6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous, degassed solvent and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival.[7] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Small molecule inhibitors targeting this pathway are of significant interest in drug discovery. Compounds derived from this compound have shown promise as inhibitors of this pathway. The biaryl or aryl-alkyne scaffolds, readily accessible through coupling reactions with this building block, can be designed to interact with the ATP-binding pocket of kinases within this pathway, such as PI3K and mTOR.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Inhibitor (derived from Methyl 4-hydroxy-3-iodobenzoate) Inhibitor->PI3K Inhibitor->mTORC1

PI3K/Akt/mTOR Signaling Pathway Inhibition

Conclusion

This compound stands out as a superior building block in medicinal chemistry due to its enhanced reactivity in palladium-catalyzed cross-coupling reactions. This leads to higher yields, milder reaction conditions, and shorter reaction times compared to its bromo and chloro analogs. Its utility in the synthesis of complex bioactive molecules, such as combretastatin analogs and kinase inhibitors targeting the PI3K/Akt/mTOR pathway, makes it an invaluable tool for drug discovery and development professionals. The detailed protocols provided herein offer a solid starting point for the efficient utilization of this versatile building block.

References

The Strategic Advantage of Methyl 4-hydroxy-3-iodobenzoate in the Synthesis of Bioactive Natural Product Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of starting materials is a critical determinant of synthetic efficiency and overall yield. In the landscape of natural product analog synthesis, Methyl 4-hydroxy-3-iodobenzoate has emerged as a highly effective building block, particularly for the construction of complex molecular architectures. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, and outlines detailed protocols for its application.

This compound offers a distinct advantage in cross-coupling reactions, which are fundamental to the assembly of many natural product analogs. The carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making it more reactive and amenable to milder reaction conditions in palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings. This heightened reactivity often translates to higher yields and shorter reaction times, key metrics in the efficient production of target molecules.

Comparative Efficacy in Cross-Coupling Reactions

The superior performance of iodinated aromatics like this compound over their brominated or chlorinated counterparts is well-documented in the context of Suzuki-Miyaura coupling reactions. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step, and the reactivity trend is generally I > Br > Cl. This translates to more efficient and higher-yielding syntheses when using iodo-substituted precursors.

Below is a table summarizing typical yields for Suzuki and Sonogashira reactions involving aryl iodides, which can be considered representative of the reactivity of this compound.

Reaction Type Aryl Halide Coupling Partner Catalyst System Typical Yield (%) Reference
Suzuki-MiyauraAryl IodideArylboronic AcidPd(PPh₃)₄ / K₂CO₃85-95General Literature
SonogashiraAryl IodideTerminal AlkynePd(PPh₃)₂Cl₂ / CuI / Et₃N80-92General Literature
Suzuki-MiyauraAryl BromideArylboronic AcidPd(OAc)₂ / Ligand / Base70-85General Literature
SonogashiraAryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ / CuI / Et₃N65-80General Literature

Application in the Synthesis of Combretastatin A-4 Analogs

Combretastatin A-4, a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization, making it a lead compound in the development of anticancer agents.[2] The synthesis of its analogs often involves the coupling of two substituted phenyl rings. This compound serves as a valuable precursor for one of these rings, with the iodo group facilitating efficient cross-coupling reactions.

A common strategy for the synthesis of combretastatin A-4 and its analogs involves a Wittig reaction to form the characteristic stilbene bridge, followed by modifications.[3][4][5] However, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, offer a more convergent and often more stereoselective approach to the cis-stilbene core.[4][6] In such syntheses, an iodinated phenolic precursor is a key intermediate.

Experimental Protocols

Protocol 1: Synthesis of a Combretastatin A-4 Analog Precursor via Suzuki-Miyaura Coupling

This protocol outlines the general procedure for the Suzuki-Miyaura coupling of an iodinated phenol derivative, which can be prepared from this compound, with a boronic acid to form the biphenyl core of a combretastatin analog.

Materials:

  • 3-Iodo-4,5-dimethoxybenzaldehyde (derived from this compound)

  • Arylboronic acid (e.g., 3-hydroxy-4-methoxyphenylboronic acid)

  • [Pd(PPh₃)₄] (Palladium tetrakis(triphenylphosphine))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 3-iodo-4,5-dimethoxybenzaldehyde (1.0 eq), the arylboronic acid (1.2 eq), [Pd(PPh₃)₄] (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway and Mechanism of Action

Combretastatin A-4 and its analogs exert their cytotoxic effects by inhibiting the polymerization of tubulin, a key component of microtubules.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

The apoptotic cascade initiated by microtubule-destabilizing agents involves the Bcl-2 family of proteins and caspases.[7][8][9][10] Anti-apoptotic proteins like Bcl-2 are inhibited, leading to the activation of pro-apoptotic proteins like Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the dismantling of the cell.

G cluster_0 Cellular Effects cluster_1 Signaling Cascade Combretastatin Analog Combretastatin Analog Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Combretastatin Analog->Tubulin Polymerization Inhibition Microtubule Destabilization Microtubule Destabilization Tubulin Polymerization Inhibition->Microtubule Destabilization G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Microtubule Destabilization->G2/M Cell Cycle Arrest Bcl-2 Inhibition Bcl-2 Inhibition G2/M Cell Cycle Arrest->Bcl-2 Inhibition Bax/Bak Activation Bax/Bak Activation Bcl-2 Inhibition->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Apoptotic pathway induced by tubulin polymerization inhibitors.

Conclusion

This compound stands out as a superior starting material for the synthesis of natural product analogs, particularly those requiring the formation of biaryl linkages through cross-coupling reactions. Its enhanced reactivity compared to bromo- and chloro-analogs allows for more efficient and higher-yielding synthetic routes. The application of this building block in the synthesis of potent anticancer agents like combretastatin A-4 analogs highlights its significance in medicinal chemistry and drug discovery. The detailed protocols and an understanding of the downstream signaling pathways provide a solid foundation for researchers to leverage the advantages of this versatile reagent in their synthetic endeavors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 4-hydroxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. Methyl 4-hydroxy-3-iodobenzoate, a halogenated aromatic compound, is classified as hazardous and requires specific handling and disposal procedures to protect both laboratory personnel and the environment. Improper disposal can lead to environmental contamination and may result in regulatory penalties.

This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring safety and compliance with typical institutional and regulatory standards.

Hazard Profile and Safety Information

This compound is categorized as hazardous, with specific warnings regarding its potential health effects. Understanding these hazards is the first step in safe handling and disposal.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Harmful if swallowed (H302)[1]

  • Harmful in contact with skin (H312)

  • Causes serious eye damage (H318)[1]

  • Harmful if inhaled (H332)

Table 1: GHS Hazard and Precautionary Codes

CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H318Causes serious eye damage
H332Harmful if inhaled
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P354+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501Dispose of contents/container to an approved waste disposal plant

This data is aggregated from supplier safety information.[1]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be handled as hazardous waste. As a halogenated organic compound, it requires segregation from non-halogenated waste streams to ensure correct disposal, often through incineration at a licensed facility.[2]

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:

  • Fastened lab coat

  • Nitrile gloves

  • Safety glasses or goggles

2. Waste Segregation and Collection:

  • Crucial Step: Do not mix this compound waste with non-halogenated organic waste.[2] Halogenated waste streams have specific, often more costly, disposal requirements.

  • Collect all waste containing this compound—including pure substance, contaminated solutions, and contaminated lab materials (e.g., weigh boats, gloves, paper towels)—in a designated, clearly labeled, and chemically resistant waste container.

  • The container should be a glass bottle with a secure screw cap to prevent leakage and evaporation.

3. Labeling:

  • Properly label the hazardous waste container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Harmful," "Eye Irritant")

    • The date the waste was first added to the container

    • Your name and laboratory contact information

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

5. Disposal Request:

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Never pour this compound or its solutions down the drain.[3] This can harm aquatic life and damage the environment.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

start Start: Have Methyl 4-hydroxy-3-iodobenzoate Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid container Step 3: Place in Designated Halogenated Organic Waste Container solid_waste->container liquid_waste->container label Step 4: Ensure Container is Properly Labeled container->label store Step 5: Store in Satellite Accumulation Area label->store contact_ehs Step 6: Contact EHS for Pickup store->contact_ehs end End: Waste Disposed of Compliantly contact_ehs->end

Caption: Disposal workflow for this compound.

Alternative Laboratory-Scale Treatment (for Dilute Aqueous Solutions)

For very dilute aqueous solutions containing iodide, a potential in-lab treatment is the reduction of iodide to the less harmful iodide ion using a reducing agent like sodium thiosulfate.[4] However, this should only be performed by trained personnel who understand the chemistry involved and with prior approval from their institution's EHS department. The primary disposal method for the concentrated compound and significant waste quantities remains professional hazardous waste collection.

Experimental Protocol: Reduction of Iodide with Sodium Thiosulfate

This protocol is for the treatment of dilute aqueous solutions and should not be used for the bulk solid or concentrated organic solutions.

  • Preparation: Work in a fume hood and wear all required PPE.

  • Reaction: To the stirring aqueous iodide solution, slowly add a 10% solution of sodium thiosulfate (Na₂S₂O₃) dropwise.

  • Endpoint: Continue adding the thiosulfate solution until the characteristic yellow/brown color of iodine disappears, indicating the conversion to colorless iodide ions.

  • Neutralization and Disposal: Check the pH of the resulting solution and neutralize it with a suitable acid or base if necessary.

  • Consult EHS: Before drain disposal, confirm with your local EHS office if the treated, neutralized solution is permissible for sewer disposal, as regulations vary. Copious amounts of water should be used if drain disposal is approved.[5]

Disclaimer: This guide is for informational purposes. Always consult the full Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations, as well as your institution's specific EHS protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.